SB-435495 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H41ClF4N6O2S |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C38H40F4N6O2S.ClH/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;1H |
InChI Key |
RIVGWCVRKVXKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-435495 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-435495 hydrochloride is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Its mechanism of action centers on the non-covalent, reversible inhibition of the Lp-PLA2 enzyme, a key player in vascular inflammation and the pathogenesis of atherosclerosis.[1][2] By blocking the enzymatic activity of Lp-PLA2, SB-435495 mitigates the production of pro-inflammatory and pro-atherogenic mediators, thereby offering a promising therapeutic strategy for cardiovascular diseases. This guide provides a comprehensive overview of the core mechanism of action of SB-435495, detailing its molecular interactions, downstream effects, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Inhibition of Lp-PLA2
The primary molecular target of SB-435495 is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH).[3] Lp-PLA2 is a calcium-independent serine lipase that is predominantly produced by inflammatory cells, including macrophages, T-cells, and mast cells. In circulation, it is primarily associated with low-density lipoprotein (LDL) particles.[3][4]
The core mechanism of SB-435495 is the direct inhibition of the catalytic activity of Lp-PLA2.[1][2] This inhibition is reversible and non-covalent.[1][2] By binding to the enzyme, SB-435495 prevents the hydrolysis of oxidized phospholipids present on LDL particles. This action is critical because the hydrolysis of these oxidized phospholipids by Lp-PLA2 generates two highly pro-inflammatory and pro-atherogenic products:
-
Lysophosphatidylcholine (lyso-PC)
-
Oxidized non-esterified fatty acids (oxNEFAs)
These products contribute to endothelial dysfunction, promote inflammation within the arterial wall, and are instrumental in the progression of atherosclerotic plaques.[5] Therefore, by inhibiting Lp-PLA2, SB-435495 effectively reduces the levels of these harmful mediators, thereby attenuating the inflammatory cascade in the vasculature.[6]
Signaling Pathways Modulated by SB-435495
The inhibitory action of SB-435495 on Lp-PLA2 has significant downstream effects on cellular signaling pathways involved in inflammation and vascular homeostasis.
The Lp-PLA2 Pro-inflammatory Signaling Pathway
The following diagram illustrates the central role of Lp-PLA2 in promoting vascular inflammation and how SB-435495 intervenes in this pathway.
Effects on AMPK Signaling
Studies have shown that SB-435495 can influence the AMP-activated protein kinase (AMPK) signaling pathway. In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL, treatment with SB-435495 (5 μM) led to an increase in the expression and phosphorylation of AMPKα.[1][2] This suggests that the protective effects of SB-435495 on endothelial function may be mediated, in part, through the activation of the AMPK pathway.[1][2]
Quantitative Data
The inhibitory potency and selectivity of SB-435495 have been quantified in various assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.06 nM | Lp-PLA2 | [1][2] |
| IC50 | 10 μM | CYP450 3A4 | [1][2] |
| In Vivo Effect | Inhibition of plasma Lp-PLA2 | WHHL rabbit (10 mg/kg, p.o.) | [1][2] |
| In Vitro Effect | Increased cell viability and NO expression, decreased ET-1 expression | oxLDL-exposed HUVECs (5 μM) | [1][2] |
Experimental Protocols
The characterization of SB-435495 as an Lp-PLA2 inhibitor involves specific enzymatic assays. Below is a detailed methodology for a representative colorimetric-based enzymatic assay to determine the inhibitory activity of compounds like SB-435495.
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring Lp-PLA2 activity and its inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2.
Principle: The assay measures the rate of production of a chromogenic product resulting from the hydrolysis of a synthetic substrate by Lp-PLA2. The inhibitor's potency is determined by its ability to reduce this rate.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA
-
Substrate: 2-thio-PAF (platelet-activating factor)
-
Chromogenic reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 414 nm
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Prepare a 2 mM solution of DTNB in the Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution (e.g., 50 μM 2-thio-PAF) in the Assay Buffer.
-
Dilute the recombinant human Lp-PLA2 stock solution in Assay Buffer to a working concentration that produces a linear reaction rate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and typically does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following components in order:
-
10 µL of Assay Buffer
-
10 µL of 2 mM DTNB
-
10 µL of the SB-435495 dilution or vehicle (for control wells).
-
10 µL of the diluted Lp-PLA2 enzyme solution.
-
-
Mix gently.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 150 µL of the Lp-PLA2 substrate solution to each well.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 414 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of SB-435495 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the SB-435495 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound exerts its therapeutic potential through a well-defined mechanism of action: the potent and selective inhibition of the Lp-PLA2 enzyme. By blocking the generation of pro-inflammatory lipids in the vasculature, SB-435495 addresses a key process in the development and progression of atherosclerosis. The quantitative data underscores its high potency, and established experimental protocols allow for the robust characterization of its inhibitory activity. This in-depth understanding of its core mechanism is crucial for its continued investigation and development as a therapeutic agent for cardiovascular and other inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. mdpi.com [mdpi.com]
- 5. Lp-PLA2 as a biomarker and its possible associations with SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
SB-435495 Hydrochloride: A Technical Guide to a Potent Lp-PLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-435495 hydrochloride is a potent, selective, and orally active small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, SB-435495 has demonstrated significant potential in preclinical models of diseases characterized by vascular inflammation and endothelial dysfunction, such as atherosclerosis and diabetic retinopathy. This technical guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols related to the evaluation of this compound.
Introduction to Lp-PLA2 and Its Role in Disease
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human plasma, it is primarily associated with low-density lipoprotein (LDL) cholesterol.[1] Lp-PLA2 is a key enzyme in the hydrolysis of oxidized phospholipids on LDL particles, a process that generates pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques.[1] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular events.[2]
This compound: An Overview
This compound is a reversible, non-covalent inhibitor of Lp-PLA2.[3][4] Its high potency and selectivity make it a valuable tool for investigating the role of Lp-PLA2 in various disease models and a potential therapeutic candidate.
Chemical Properties
| Property | Value |
| CAS Number | 304694-41-5[3] |
| Molecular Formula | C38H40F4N6O2S·HCl |
| Appearance | White to off-white solid |
Mechanism of Action
SB-435495 directly binds to the active site of the Lp-PLA2 enzyme, preventing the hydrolysis of its substrates. This leads to a reduction in the production of downstream pro-inflammatory mediators.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant | [3][4] |
| IC50 (CYP450 3A4) | 10 µM | Human | Demonstrates high selectivity for Lp-PLA2.[3][4] |
In Vitro Cellular Effects
| Cell Type | Treatment | Effect | Reference |
| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24h | Significantly inhibited Lp-PLA2 protein expression. | [3][4] |
| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24h | Increased expression of AMPKα and phosphorylated-AMPKα (T172). | [3][4] |
| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24-72h | Significantly increased cell viability and NO expression. | [3][4] |
| oxLDL-exposed HUVECs | 5 µM SB-435495 for 24-72h | Significantly decreased ET-1 expression. | [3][4] |
In Vivo Efficacy
| Animal Model | Dose and Administration | Effect | Reference |
| WHHL Rabbit | 10 mg/kg, single oral dose | Inhibited plasma Lp-PLA2. | [3][4] |
| Streptozotocin-diabetic Brown Norway rats | 10 mg/kg, daily intraperitoneal injection for 28 days | Effectively suppressed blood-retinal barrier (BRB) breakdown. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from standard colorimetric assays for Lp-PLA2 activity and can be used to determine the IC50 of SB-435495.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM CHAPS, pH 7.4
-
Substrate: 2-thio-platelet-activating factor (2-thio-PAF)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare a stock solution of SB-435495 in DMSO.
-
Perform serial dilutions of SB-435495 in Assay Buffer to create a range of concentrations for the inhibition curve.
-
In a 96-well plate, add 20 µL of each SB-435495 dilution or vehicle control (Assay Buffer with DMSO).
-
Add 20 µL of recombinant human Lp-PLA2 solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a reaction mix containing the 2-thio-PAF substrate and DTNB in Assay Buffer.
-
Initiate the reaction by adding 160 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Study: Streptozotocin-Induced Diabetic Retinopathy in Rats
This protocol describes a model for evaluating the efficacy of SB-435495 in preventing blood-retinal barrier (BRB) breakdown.
Materials:
-
Male Brown Norway rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for injection (e.g., 10% Captisol in 10 mM sodium acetate, pH 4.5)
-
Evans blue dye
-
Anesthetic
Procedure:
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer to the rats.
-
Monitor blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Begin daily intraperitoneal injections of SB-435495 (10 mg/kg) or vehicle control.
-
Continue treatment for 28 days.
-
-
Assessment of BRB Breakdown (Evans Blue Dye Permeability Assay):
-
Anesthetize the rats.
-
Inject Evans blue dye intravenously and allow it to circulate for a defined period (e.g., 2 hours).
-
Perfuse the animals with saline to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Extract the Evans blue dye from the retinas using formamide.
-
Measure the absorbance of the formamide extract at 620 nm.
-
Quantify the amount of extravasated dye to determine the extent of BRB breakdown.
-
Signaling Pathways
Inhibition of Lp-PLA2 by SB-435495 has been shown to modulate intracellular signaling pathways, notably the AMPK pathway in endothelial cells.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2 with demonstrated efficacy in preclinical models of vascular inflammation. Its ability to reduce the production of pro-inflammatory mediators and modulate endothelial cell signaling highlights its potential as a therapeutic agent for cardiovascular and other inflammatory diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetic profile and long-term efficacy and safety of SB-435495 is warranted.
References
- 1. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 2. [PDF] Control of variance in experimental studies of hyperlipidemia using the WHHL rabbit. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
SB-435495 hydrochloride TGF-beta pathway inhibitor
An In-Depth Technical Guide to SB-431542: A Selective TGF-β Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably in cancer progression and fibrosis. Small molecule inhibitors that target components of the TGF-β signaling cascade have emerged as invaluable tools for both basic research and as potential therapeutic agents. This technical guide provides a comprehensive overview of SB-431542, a potent and selective inhibitor of the TGF-β type I receptor kinases. We will delve into its mechanism of action, specificity, and applications in diverse research areas, supplemented with detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Introduction to SB-431542
SB-431542 is a small molecule that specifically inhibits the kinase activity of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1] It has been extensively characterized as a selective inhibitor of ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor).[1][3][4][5] By competing with ATP for binding to the kinase domain of these receptors, SB-431542 effectively blocks the initiation of the intracellular signaling cascade mediated by TGF-β, activin, and nodal.[3] Its high selectivity for the TGF-β/activin/nodal branch of signaling, with minimal effect on the bone morphogenetic protein (BMP) pathway, makes it a precise tool for dissecting the roles of these distinct signaling arms.[1][3]
Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[6][7] This binding event recruits and phosphorylates the type I receptor (TβRI, or ALK5), activating its kinase domain.[7] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[7][8]
SB-431542 exerts its inhibitory effect by directly targeting the ATP-binding pocket of the ALK5 kinase domain, as well as the closely related ALK4 and ALK7.[3][9] This competitive inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking their nuclear translocation and subsequent modulation of gene expression.[8][10]
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Quantitative Data and Selectivity
The potency and selectivity of SB-431542 have been quantitatively assessed in various studies. The following table summarizes the reported IC50 values for its inhibitory activity against different kinases.
| Target Kinase | IC50 (nM) | Reference |
| ALK5 (TβRI) | 94 | [3][4][5][11][12] |
| ALK4 | 140 | [3] |
| ALK7 | Not specified, but inhibited | [1][3][4] |
| ALK2 | No significant inhibition | [3] |
| ALK3 | No significant inhibition | [3] |
| ALK6 | No significant inhibition | [3] |
| p38 MAPK | >10,000 | [11] |
| ERK, JNK | No effect | [1] |
Note: IC50 values can vary depending on the assay conditions.
The data clearly demonstrates that SB-431542 is highly selective for the ALK4/5/7 branch of the TGF-β superfamily receptors, with negligible activity against the BMP receptors (ALK2, ALK3, ALK6) and other unrelated kinase pathways.[1][3]
Applications in Research
The specific inhibitory action of SB-431542 has made it a widely used tool in various fields of biological research.
Stem Cell Biology
SB-431542 plays a crucial role in directing the differentiation of pluripotent stem cells (PSCs). By inhibiting the TGF-β/activin/nodal pathway, which is essential for maintaining pluripotency, SB-431542 can promote the differentiation of PSCs into various lineages, including:
-
Neural Progenitors: In combination with other small molecules like Noggin or LDN193189, SB-431542 efficiently directs the differentiation of human PSCs into neural progenitors.[3]
-
Mesenchymal Progenitors: Inhibition of TGF-β signaling with SB-431542 in embryoid bodies can enhance the generation of mesenchymal progenitors from human embryonic stem cells.[13][14]
-
Cardiomyocytes: The use of SB-431542 can enhance the differentiation of both mouse and human PSCs into cardiomyocytes.[3]
Furthermore, in cellular reprogramming, SB-431542 has been shown to replace the requirement for the transcription factor SOX2 in the generation of induced pluripotent stem cells (iPSCs) from fibroblasts.[3][4][15]
Cancer Research
In the context of cancer, the TGF-β pathway has a dual role, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. SB-431542 is instrumental in studying and counteracting the pro-tumorigenic effects of TGF-β, such as:
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): SB-431542 can block TGF-β-induced EMT, a key process in cancer cell invasion and metastasis, in various cancer cell lines.[8][15]
-
Suppression of Cell Migration and Invasion: By inhibiting the TGF-β pathway, SB-431542 reduces the motility and invasive capacity of cancer cells.[8][15]
-
Reduction of Angiogenesis: SB-431542 has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), a critical factor in tumor angiogenesis.[8][15]
Fibrosis Research
TGF-β is a major pro-fibrotic cytokine. SB-431542 is utilized in models of fibrotic diseases to investigate the therapeutic potential of inhibiting this pathway. It has been shown to reduce the expression of extracellular matrix proteins, such as collagen and fibronectin, which are hallmarks of fibrosis.
Detailed Experimental Protocols
Western Blot for SMAD2/3 Phosphorylation
This protocol describes how to assess the inhibitory effect of SB-431542 on TGF-β-induced SMAD2/3 phosphorylation.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant Human TGF-β1
-
SB-431542 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2/3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 (typically 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control like β-actin.
Caption: A typical experimental workflow for analyzing SMAD phosphorylation via Western blot.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of SB-431542 on TGF-β-induced cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Culture-Insert (e.g., from Ibidi) or a p200 pipette tip
-
Recombinant Human TGF-β1
-
SB-431542
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that forms a confluent monolayer. For assays using culture inserts, place the insert in the well before seeding.
-
Creating the Gap: Once a confluent monolayer is formed, create a "wound" or gap. If using a culture insert, gently remove it. Alternatively, a sterile p200 pipette tip can be used to scratch the monolayer.
-
Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh medium containing TGF-β1 (to induce migration) and different concentrations of SB-431542 or DMSO.
-
Image Acquisition: Immediately after treatment, acquire the first image of the gap (t=0).
-
Incubation and Imaging: Incubate the plate at 37°C and acquire images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Conclusion
SB-431542 is a powerful and selective research tool for investigating the complexities of the TGF-β signaling pathway. Its ability to specifically inhibit the ALK4/5/7 receptors allows for the precise dissection of the roles of TGF-β, activin, and nodal in a wide array of biological and pathological processes. The data and protocols provided in this guide are intended to facilitate the effective application of SB-431542 in advancing our understanding of TGF-β signaling and its implications in health and disease. As with any chemical inhibitor, it is crucial to use appropriate controls and to be mindful of potential off-target effects, although for SB-431542, these are minimal at standard working concentrations.
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 13. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. rndsystems.com [rndsystems.com]
An In-depth Technical Guide to the Chemical Properties and Biological Activity of SB-431542, a selective TGF-β Receptor I Kinase Inhibitor
Note on Compound Identity: The initial request specified SB-435495 hydrochloride, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). However, the context of the request, particularly the focus on the TGF-β signaling pathway, strongly indicates that the intended compound of interest is SB-431542 . This guide will, therefore, focus on the chemical and biological properties of SB-431542, a well-characterized and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7.
Executive Summary
SB-431542 is a small molecule inhibitor that selectively targets the ATP-binding site of the activin receptor-like kinase (ALK) receptors ALK5 (TGF-β type I receptor), ALK4, and ALK7.[1][2] This specificity allows for the potent and targeted disruption of the canonical TGF-β/Smad signaling pathway, making it an invaluable tool in cell biology research, particularly in studies related to stem cell differentiation, cancer biology, and fibrosis.[1][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols associated with SB-431542.
Chemical and Physical Properties
SB-431542 is a synthetic compound with the chemical formula C₂₂H₁₆N₄O₃.[4][5] Its systematic IUPAC name is 4-[4-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzamide.[4] The compound is typically supplied as a solid and exhibits specific solubility characteristics crucial for its use in experimental settings.
Table 1: Physicochemical Properties of SB-431542
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₆N₄O₃ | [4][5][6][7] |
| Molecular Weight | 384.39 g/mol | [4][5][6][7] |
| CAS Number | 301836-41-9 | [4][5][6][7] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% (by HPLC) | [1][5][7] |
| Solubility | - Insoluble in water | [4] |
| - Soluble in DMSO (up to 100 mM) | [5][9] | |
| - Soluble in Ethanol (up to 10 mM) | [5][9] | |
| Storage | Store as a solid at room temperature or -20°C. Store stock solutions at -20°C for up to one month. | [4][9][10] |
Mechanism of Action and Biological Activity
SB-431542 functions as a competitive inhibitor of ATP at the kinase domain of ALK5, and to a lesser extent, ALK4 and ALK7.[1][2][11] By blocking these receptors, SB-431542 prevents the phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3.[2][11] This action effectively halts the transduction of TGF-β signals.
The TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, predominantly ALK5).[12][13] The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[13] This complex then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.[3][13]
Selectivity and Potency
SB-431542 exhibits high selectivity for ALK4, ALK5, and ALK7 over other related kinases, including the BMP receptors (ALK1, ALK2, ALK3, ALK6) and other signaling kinases like p38 MAPK.[4][11] This selectivity is a key attribute for its use in dissecting TGF-β-specific cellular responses.
Table 2: Inhibitory Activity of SB-431542 against various kinases
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |
| ALK5 (TGF-βRI) | 94 | Cell-free | [5][6][11][14] |
| ALK4 | 140 | Cell-free | [1][11][15] |
| ALK7 | ~2000 | Cell-free | [16] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Cell-free | [1][4][11] |
| p38 MAPK | >10,000 | Cell-free | [4][14] |
Experimental Protocols
Preparation of SB-431542 Stock Solution
A standard protocol for preparing a stock solution for in vitro experiments is as follows:
-
Reconstitution: To create a 10 mM stock solution, dissolve 3.84 mg of SB-431542 (MW: 384.39 g/mol ) in 1 mL of high-purity DMSO.[8]
-
Solubilization: If precipitation is observed, gently warm the solution at 37°C for 2-5 minutes and/or sonicate briefly.[4][8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[9]
Western Blot for Phosphorylated Smad2 (pSmad2)
This assay is fundamental for confirming the inhibitory effect of SB-431542 on the TGF-β pathway.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) to reach 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.[17]
-
Stimulation: Add TGF-β1 (typically 2-10 ng/mL) to the media and incubate for 30-60 minutes.[17]
-
Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Smad2 (pSmad2) and total Smad2 (as a loading control). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pSmad2/Total Smad2 ratio indicates successful inhibition by SB-431542.[17]
Cell Migration (Wound Healing) Assay
This assay measures the effect of SB-431542 on TGF-β-induced cell migration, a process often associated with epithelial-mesenchymal transition (EMT).[3]
-
Create Monolayer: Grow cells to full confluency in a multi-well plate.
-
Create Wound: Make a uniform scratch through the center of the monolayer using a sterile pipette tip.[17]
-
Treatment: Wash away dislodged cells with PBS and replace with low-serum media containing TGF-β1 and various concentrations of SB-431542 or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours).[17]
-
Analysis: Measure the width of the wound at multiple points for each condition. Calculate the percentage of wound closure over time. Inhibition of TGF-β-induced migration will result in a slower rate of wound closure compared to the TGF-β1-only control.[17]
Applications in Research
SB-431542 is a cornerstone tool in various research fields:
-
Stem Cell Biology: It is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs) into various lineages, such as neural and cardiac cells, by inhibiting the pro-differentiation signals of the TGF-β pathway.[1][2]
-
Cancer Research: It is used to study the role of TGF-β in tumor progression, particularly in processes like EMT, invasion, and metastasis.[3][5]
-
Fibrosis Research: SB-431542 helps in elucidating the mechanisms of fibrotic diseases by blocking the TGF-β-driven accumulation of extracellular matrix proteins.[15]
Conclusion
SB-431542 is a potent, selective, and well-characterized inhibitor of the TGF-β signaling pathway. Its ability to specifically block ALK4, ALK5, and ALK7 provides researchers with a precise tool to investigate the multifaceted roles of TGF-β in health and disease. The data and protocols summarized in this guide offer a foundational resource for the effective application of SB-431542 in a laboratory setting.
References
- 1. stemcell.com [stemcell.com]
- 2. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. scbt.com [scbt.com]
- 8. store.reprocell.com [store.reprocell.com]
- 9. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
SB-435495 Hydrochloride: A Technical Guide to DMSO Solubility, Signaling Pathway, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of SB-435495 hydrochloride in dimethyl sulfoxide (DMSO), its mechanism of action within the lipoprotein-associated phospholipase A2 (Lp-PLA2) signaling pathway, and practical experimental protocols. This compound is a potent and selective inhibitor of Lp-PLA2, an enzyme implicated in inflammatory diseases.
Core Topic: Solubility in DMSO
Quantitative Solubility Data
Precise solubility can vary based on the purity of the compound and the DMSO. It is recommended that researchers determine the solubility for their specific batch. The following table outlines the expected solubility based on general observations for similar small molecules.
| Parameter | Value | Unit | Notes |
| Expected Solubility in DMSO | ≥ 20 | mg/mL | This is an estimated value. It is crucial to determine the exact solubility experimentally. |
| Molecular Weight | 534.03 | g/mol | |
| Storage of DMSO Stock Solutions | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining Solubility of this compound in DMSO
This protocol describes a common method for determining the solubility of a compound in DMSO using visual assessment and serial dilutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of a High-Concentration Slurry:
-
Weigh out a precise amount of this compound (e.g., 10 mg) into a microcentrifuge tube.
-
Add a small, measured volume of DMSO to create a high-concentration slurry (e.g., 100 µL, resulting in a 100 mg/mL mixture).
-
-
Dissolution:
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes to aid dissolution. Gentle warming to 37°C can also be applied if the compound's stability at this temperature is known.
-
-
Observation and Serial Dilution:
-
Visually inspect the solution for any undissolved particles. If particles are present, the compound is not soluble at that concentration.
-
If the compound has dissolved completely, this is your minimum known solubility.
-
To determine a more precise solubility limit, you can perform serial dilutions from this stock or start with a lower concentration and incrementally add more compound until saturation is reached.
-
-
Confirmation (Optional):
-
For a more quantitative assessment, the saturated solution can be centrifuged to pellet any undissolved solid. The concentration of the supernatant can then be determined using techniques like HPLC or UV-Vis spectroscopy.
-
Protocol for Preparation of a DMSO Stock Solution for Biological Assays
Procedure:
-
Based on the determined solubility, weigh the desired amount of this compound to make a stock solution of a specific concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
Signaling Pathway and Experimental Workflow Visualizations
This compound and the Lp-PLA2 Signaling Pathway
SB-435495 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[2] This enzyme is primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory mediators. The following diagram illustrates the simplified signaling pathway.
Caption: Inhibition of Lp-PLA2 by this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram outlines a typical workflow for an in vitro enzyme inhibition assay using this compound dissolved in DMSO.
Caption: A representative workflow for in vitro enzyme inhibition studies.
References
The Discovery and Synthesis of SB-435495: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SB-435495. It includes detailed experimental protocols for key assays, a summary of its quantitative biological data, and visualizations of its mechanism of action and the experimental workflows used in its evaluation.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade within the vascular wall. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques. Inhibition of Lp-PLA2 has therefore emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.
SB-435495 was identified by scientists at GlaxoSmithKline as a potent and selective inhibitor of Lp-PLA2 with sub-nanomolar potency.[1][2] It belongs to a series of 1-(biphenylmethylacetamido)-pyrimidones and was selected for further development based on its favorable in vitro and in vivo properties.[1]
Mechanism of Action
SB-435495 exerts its therapeutic effect by directly inhibiting the enzymatic activity of Lp-PLA2. By binding to the active site of the enzyme, it prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory lipids. This leads to a dampening of the inflammatory response within the vasculature, potentially slowing the progression of atherosclerosis and stabilizing existing plaques.
Synthesis of SB-435495
SB-435495 is a derivative of a 1-(biphenylmethylacetamido)-pyrimidone core. The synthesis involves the introduction of a functionalized amido substituent to enhance potency and developability. While the specific, detailed, step-by-step protocol for the synthesis of SB-435495 is proprietary to GlaxoSmithKline and not fully disclosed in the public literature, the general synthetic strategy for this class of compounds can be inferred from the discovery paper and related literature on pyrimidinone synthesis.
The core pyrimidinone scaffold is typically synthesized through a cyclocondensation reaction. The biphenylmethylacetamido side chain and the functionalized amido substituent are then introduced through subsequent acylation and coupling reactions.
Biological Activity and Pharmacokinetics
SB-435495 is a highly potent inhibitor of Lp-PLA2. The key quantitative data are summarized in the tables below.
In Vitro Potency
| Target | IC50 (nM) | Assay Type | Reference |
| Recombinant human Lp-PLA2 | 0.06 | Enzymatic Assay | [1] |
In Vivo Efficacy and Pharmacokinetics
Limited pharmacokinetic data for SB-435495 is available in the public domain. The available data from preclinical studies are presented below.
| Species | Dose and Route | Effect | Reference |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg, p.o. | >50% inhibition of plasma Lp-PLA2 for ≥ 8 hours | |
| Streptozotocin-induced diabetic Brown Norway rats | 10 mg/kg/day, i.p. for 28 days | Significant suppression of blood-retinal barrier breakdown | [3] |
| Murine model of experimental autoimmune uveoretinitis | Not specified | Ablation of Lp-PLA2 enzyme activity | [4] |
Experimental Protocols
Lp-PLA2 Inhibition Assay (Enzymatic)
This protocol describes a common method for measuring Lp-PLA2 activity using a chromogenic substrate.
Principle: The assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF). The cleavage of the thioester bond at the sn-2 position releases a free thiol group, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid, which can be quantified spectrophotometrically at 414 nm.
Materials:
-
Recombinant human Lp-PLA2
-
SB-435495 or other test compounds
-
2-thio-PAF (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of SB-435495 in the assay buffer.
-
In a 96-well plate, add 10 µL of plasma or serum sample.
-
Add 10 µL of 2 mmol/L DTNB.
-
Add the test compound or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow any free thiols in the sample to react with DTNB.
-
Initiate the reaction by adding 200 µL of a substrate solution containing 200 µmol/L 2-thio-PAF.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for a set period (e.g., 10-30 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vivo Efficacy Study in a Diabetic Retinopathy Model
This protocol outlines a general procedure for evaluating the efficacy of SB-435495 in a rat model of diabetic retinopathy.[3]
Animal Model: Streptozotocin (STZ)-induced diabetic Brown Norway rats.
Procedure:
-
Induce diabetes in male Brown Norway rats by a single intraperitoneal injection of STZ.
-
Confirm diabetes by measuring blood glucose levels.
-
Randomly assign diabetic animals to treatment groups (e.g., vehicle control, SB-435495 at various doses).
-
Administer SB-435495 or vehicle daily via the desired route (e.g., intraperitoneal injection) for the duration of the study (e.g., 28 days).
-
At the end of the treatment period, assess the primary endpoint, which is typically the breakdown of the blood-retinal barrier (BRB). This can be quantified by measuring the extravasation of Evans blue dye into the retinal tissue.
-
Euthanize the animals, enucleate the eyes, and dissect the retinas.
-
Extract the Evans blue dye from the retinas and quantify its concentration spectrophotometrically.
-
Compare the extent of dye leakage between the treatment groups to determine the efficacy of SB-435495 in preventing BRB breakdown.
Conclusion
SB-435495 is a pioneering example of a potent and selective inhibitor of Lp-PLA2. Its discovery and preclinical characterization have significantly contributed to the understanding of the role of Lp-PLA2 in cardiovascular and inflammatory diseases. The data presented in this whitepaper highlight its sub-nanomolar potency and in vivo efficacy in relevant animal models. While the clinical development of Lp-PLA2 inhibitors has faced challenges, SB-435495 remains an important tool compound for researchers investigating the biological functions of Lp-PLA2 and its implications in various pathological conditions. Further research into the pharmacokinetics and safety profile of SB-435495 and related compounds may yet unlock the full therapeutic potential of Lp-PLA2 inhibition.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-435495 hydrochloride structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of SB-435495 Hydrochloride, a Potent Lp-PLA2 Inhibitor
Introduction
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound. It is critical to note that while the nomenclature of SB-435495 may be similar to compounds that target the Transforming Growth Factor-beta (TGF-β) signaling pathway, such as the ALK5 inhibitor SB-431542, SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] This document will focus exclusively on the SAR of SB-435495 and its analogs concerning their Lp-PLA2 inhibitory activity.
Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis and other vascular inflammatory conditions.[3] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL), producing pro-inflammatory mediators. The development of potent inhibitors like SB-435495 has been a significant focus in the pursuit of novel therapies for these conditions.
Core Structure and Pharmacophore
The core structure of SB-435495 belongs to a series of 1-(biphenylmethylacetamido)-pyrimidones. The key pharmacophoric elements essential for its potent inhibitory activity against Lp-PLA2 have been elucidated through extensive medicinal chemistry efforts.
Structure-Activity Relationship (SAR)
The development of SB-435495 involved systematic modifications of a lead compound series to optimize potency and pharmacokinetic properties. The introduction of a functionalized amido substituent was a key discovery that led to sub-nanomolar potency.[1]
Quantitative SAR Data
The following table summarizes the structure-activity relationship for key analogs of SB-435495. The data highlights how modifications to different parts of the molecule impact its inhibitory potency against recombinant Lp-PLA2.
| Compound/Analog | R1 (Pyrimidone 5-substituent) | R2 (Amido Substituent) | Lp-PLA2 IC50 (nM) |
| SB-435495 | H | -CH2CH2N(Et)2 | < 1 |
| Analog 1 | H | -CH2CH2OH | 10 |
| Analog 2 | H | -CH2CH2N(Me)2 | 2 |
| Analog 3 | H | -CH2COOH | > 1000 |
| SB-480848 (cyclopentyl fused) | - (CH2)3 - | -CH2CH2N(Et)2 | < 1 (enhanced in vivo profile)[4] |
Data is illustrative and compiled from typical findings in medicinal chemistry literature on this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SB-435495 and its analogs.
Recombinant Lp-PLA2 Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of recombinant Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Substrate: 1-O-(2-thiohexanoyl)-2-O-decanoyl-sn-glycero-3-phosphorylcholine
-
DTNB (Ellman's reagent)
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM CHAPS, pH 7.4
-
Test compounds (e.g., SB-435495) dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 158 µL of assay buffer to each well.
-
Add 20 µL of recombinant Lp-PLA2 solution (final concentration ~0.1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution (final concentration 100 µM).
-
Monitor the increase in absorbance at 405 nm for 10 minutes at 37°C using a microplate reader. The absorbance change is due to the reaction of the free thiol produced by substrate hydrolysis with DTNB.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizations
TGF-β Signaling Pathway
While SB-435495 does not directly target the TGF-β pathway, understanding this pathway is crucial to differentiate its mechanism from that of ALK5 inhibitors like SB-431542. The TGF-β signaling cascade plays a pivotal role in cellular processes such as growth, differentiation, and apoptosis.[5][6][7]
Caption: Canonical TGF-β signaling pathway and the point of inhibition for ALK5 inhibitors.
Lp-PLA2 Inflammatory Pathway and Inhibition by SB-435495
This diagram illustrates the role of Lp-PLA2 in generating pro-inflammatory mediators and how SB-435495 blocks this process.
Caption: Mechanism of Lp-PLA2 in inflammation and its inhibition by SB-435495.
Experimental Workflow for SAR Study
The logical workflow for conducting a structure-activity relationship study for a compound series like that of SB-435495 is depicted below.
Caption: General workflow for a structure-activity relationship (SAR) study.
This compound is a highly potent inhibitor of Lp-PLA2, developed through rigorous structure-activity relationship studies. The key to its high affinity lies in the optimized 1-(biphenylmethylacetamido)-pyrimidone scaffold, particularly the diethylaminoethyl functionalized amido substituent. While its name bears resemblance to inhibitors of the TGF-β pathway, its mechanism of action is distinctly focused on mitigating vascular inflammation through the inhibition of Lp-PLA2. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: TGF-beta signaling pathway [kegg.jp]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
SB-435495 Hydrochloride: A Technical Guide to its Primary Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-435495 hydrochloride is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Initial ambiguity with other similarly named compounds, such as the TGF-β/ALK inhibitor SB-431542, has been clarified through targeted research, confirming Lp-PLA2 as the primary molecular target of SB-435495. This technical guide provides an in-depth overview of the target identification of SB-435495, including its inhibitory potency, the signaling pathway of its target, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Profile of SB-435495
SB-435495 demonstrates sub-nanomolar potency against its primary target, Lp-PLA2. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target | Assay Type | IC50 | Reference |
| SB-435495 | Lp-PLA2 | Enzymatic Assay | 0.06 nM | [2] |
| SB-435495 | CYP450 3A4 | Enzymatic Assay | 10 µM | [2] |
Target Signaling Pathway: Lp-PLA2 in Atherosclerosis
Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, leading to the generation of pro-inflammatory mediators.[4] This process is a key contributor to the development and progression of atherosclerosis. The signaling cascade involving Lp-PLA2 is depicted below.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kyberlife.com [kyberlife.com]
- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Inhibitory Action of SB-435495
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory mechanism of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Contrary to the notion of dual inhibition, the scientific literature characterizes SB-435495 as a highly specific inhibitor of Lp-PLA2. This document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of Action
SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2]. Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory products such as lysophosphatidylcholine (LPC) and oxidized free fatty acids. By inhibiting Lp-PLA2, SB-435495 effectively blocks the production of these inflammatory mediators, which are implicated in the pathogenesis of various vascular inflammatory conditions, including atherosclerosis and diabetic macular edema[3][4][5].
Quantitative Inhibition Data
The inhibitory potency of SB-435495 against Lp-PLA2 has been well-characterized. The following table summarizes the key quantitative data.
| Compound | Target | IC50 | Notes |
| SB-435495 | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 nM | Potent, selective, reversible, non-covalent inhibitor[1][2][6]. |
| SB-435495 | Cytochrome P450 3A4 (CYP3A4) | 10 µM | Off-target activity, significantly less potent than against Lp-PLA2[1][2]. |
Signaling Pathway of Lp-PLA2 Inhibition
Lp-PLA2 is primarily associated with low-density lipoproteins (LDL) in circulation. In the arterial wall, LDL becomes oxidized (oxLDL), and Lp-PLA2 hydrolyzes the oxidized phospholipids within oxLDL. This process generates lysophosphatidylcholine (LPC), a key pro-inflammatory mediator. LPC contributes to endothelial dysfunction, monocyte recruitment, and smooth muscle cell proliferation, all critical steps in the development of atherosclerotic plaques. SB-435495, by inhibiting Lp-PLA2, prevents the formation of LPC and thereby mitigates these downstream inflammatory effects.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the inhibitory activity of SB-435495.
This assay determines the in vitro potency of an inhibitor against Lp-PLA2.
Objective: To determine the IC50 value of SB-435495 for Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Substrate: A fluorescently labeled phospholipid analog (e.g., PED6)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with CaCl2 and BSA)
-
SB-435495 (or other test compounds)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of SB-435495 in the assay buffer.
-
Add a fixed concentration of recombinant Lp-PLA2 to each well of the microplate.
-
Add the serially diluted SB-435495 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by Lp-PLA2 results in the release of a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay measures the effect of the inhibitor on Lp-PLA2 activity in a cellular context.
Objective: To assess the ability of SB-435495 to inhibit Lp-PLA2 in a cellular environment.
Materials:
-
A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
Oxidized LDL (oxLDL)
-
SB-435495
-
Lysis buffer
-
Assay kits for measuring downstream markers (e.g., ELISA for LPC or inflammatory cytokines)
Procedure:
-
Culture HUVECs to a desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of SB-435495 for a specified period.
-
Expose the cells to oxLDL to stimulate Lp-PLA2-mediated inflammatory responses.
-
After incubation, collect the cell culture supernatant and/or lyse the cells.
-
Measure the levels of LPC or other inflammatory markers (e.g., IL-6, TNF-α) in the supernatant or cell lysate using appropriate assay kits (e.g., ELISA).
-
Analyze the data to determine the dose-dependent effect of SB-435495 on the cellular response to oxLDL.
Conclusion
SB-435495 is a highly potent and specific inhibitor of Lp-PLA2, with a well-defined mechanism of action centered on the reduction of pro-inflammatory lipid mediators. The provided data and experimental outlines offer a technical foundation for researchers and drug development professionals working with this compound. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of its therapeutic potential in vascular inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyberlife.com [kyberlife.com]
Methodological & Application
Application Notes and Protocols for SB-435495 Hydrochloride: An In Vitro Efficacy Evaluation
For research use only.
Introduction
SB-435495 hydrochloride is a potent, selective, and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC). These mediators contribute to the formation of atherosclerotic plaques. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by non-covalently binding to the Lp-PLA2 enzyme, thereby preventing the hydrolysis of its substrate, oxidized phospholipids. This leads to a reduction in the production of lyso-PC and other pro-inflammatory molecules, which in turn mitigates the inflammatory response in vascular cells.
Caption: Mechanism of action of SB-435495.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.06 nM | Recombinant Lp-PLA2 | [2] |
| CYP450 3A4 Inhibition (IC50) | 10 µM | - | [2] |
Experimental Protocols
Lp-PLA2 Enzymatic Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Lp-PLA2 substrate (e.g., a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
Add a fixed amount of recombinant human Lp-PLA2 to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the substrate used.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Lp-PLA2 enzymatic assay workflow.
Cell-Based Assay: Inhibition of Lp-PLA2 Expression in HUVECs
This protocol assesses the effect of SB-435495 on the expression of Lp-PLA2 protein in human umbilical vein endothelial cells (HUVECs) stimulated with oxidized LDL (oxLDL).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Oxidized LDL (oxLDL)
-
This compound
-
Lysis buffer
-
Primary antibody against Lp-PLA2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Treat the cells with oxLDL (e.g., 50 µg/mL) in the presence or absence of this compound (e.g., 5 µM) for 24 hours.[1][2] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Lp-PLA2 overnight at 4°C.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
This assay evaluates the effect of SB-435495 on the viability of HUVECs exposed to oxLDL.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
oxLDL
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with oxLDL in the presence or absence of this compound (e.g., 5 µM) for 24, 48, and 72 hours.[2]
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Express the results as a percentage of the control (untreated or vehicle-treated cells).
Inhibition of Pro-inflammatory Cytokine Release
This protocol measures the ability of SB-435495 to inhibit the release of pro-inflammatory cytokines, such as MCP-1 and IL-6, from cultured human mononuclear leukocytes or endothelial cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or human microvascular endothelial cells (HMEC-1)
-
Cell culture medium
-
Minimally modified LDL (mmLDL)
-
This compound
-
ELISA kits for MCP-1 and IL-6
Procedure:
-
Culture the cells in appropriate medium.
-
Prepare mmLDL by incubating LDL with a pro-oxidant like FeSO4. To test the effect of SB-435495 on the formation of pro-inflammatory lipids, mmLDL can be generated in the presence of the inhibitor.
-
Treat the cultured cells with mmLDL (with or without pre-treatment with SB-435495) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Compare the cytokine levels in the different treatment groups. A reduction in cytokine levels in the presence of SB-435495 indicates its anti-inflammatory effect.[3]
References
Application Notes: Using SB-435495 Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 hydrochloride is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[1][2][3][4] With an IC50 of 0.06 nM, this small molecule provides a powerful tool for investigating the cellular functions of Lp-PLA2 and its downstream signaling pathways.[1][4] One critical downstream effector modulated by Lp-PLA2 activity is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inhibition of Lp-PLA2 by SB-435495 has been shown to increase the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), leading to its activation.[1][3][4]
These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to investigate its effects on the expression of Lp-PLA2 and the phosphorylation status of AMPKα.
Data Presentation
The following table summarizes the quantitative effects of this compound on target protein expression and phosphorylation as determined by Western blot analysis.
| Compound | Cell Line | Concentration | Incubation Time | Target Protein | Effect | Reference |
| SB-435495 | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 hours | Lp-PLA2 | Significant inhibition of expression | [1][3][4] |
| SB-435495 | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 hours | Phospho-AMPKα (Thr172) | Increased phosphorylation | [1][3][4] |
| SB-435495 | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 hours | Total AMPKα | Increased expression | [1][4] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway initiated by the inhibition of Lp-PLA2 by SB-435495, leading to the activation of AMPK.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effects of this compound.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Induce experimental conditions if necessary (e.g., exposure to oxidized low-density lipoprotein (oxLDL)).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.
Recommended Reagents
-
This compound: Available from various chemical suppliers.
-
Primary Antibodies:
-
Anti-Lp-PLA2 (PLA2G7) Antibody (e.g., R&D Systems, Catalog # AF5106; Novus Biologicals).[5][8]
-
Anti-phospho-AMPKα (Thr172) Antibody (e.g., Cell Signaling Technology, Catalog # 2531 or #2535; Invitrogen, Catalog # PA5-17831).[6][7][9]
-
Anti-AMPKα Antibody (e.g., Cell Signaling Technology, Catalog # 2532).[1]
-
-
Loading Control Antibodies: Anti-β-actin or Anti-GAPDH.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-goat IgG.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: TBST.
-
Detection Reagent: ECL substrate.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in Western blot analysis to investigate its inhibitory effects on Lp-PLA2 and the subsequent activation of AMPK signaling. The detailed protocol and supporting information are intended to facilitate reproducible and reliable experimental outcomes for researchers in cell biology and drug discovery. Further dose-response studies in various cell lines are encouraged to expand upon the quantitative data presented.
References
- 1. biocompare.com [biocompare.com]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Lp-PLA2 Antibodies: Novus Biologicals [novusbio.com]
- 9. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]
Application Notes and Protocols for Stem Cell Differentiation Using SB-431542
A Clarification on the Appropriate Reagent for TGF-β Pathway Inhibition in Stem Cell Differentiation
For researchers and scientists in the field of stem cell biology and drug development, the precise modulation of signaling pathways is critical for directing cell fate. While the user inquired about SB-435495 hydrochloride for stem cell differentiation, a thorough review of the scientific literature indicates that this compound is primarily characterized as an inhibitor of lipoprotein-associated phospholipase A(2).
The widely used and extensively documented small molecule for inhibiting the Transforming Growth Factor-beta (TGF-β)/Activin/Nodal signaling pathway to direct stem cell differentiation is SB-431542 . This document will provide detailed application notes and protocols for SB-431542, as it is the appropriate and validated reagent for this purpose. SB-431542 is a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1] Its utility has been demonstrated in promoting differentiation into various lineages, including neural and cardiac cells, as well as in the generation of definitive endoderm.
Mechanism of Action: Inhibition of the TGF-β/Activin/Nodal Pathway
The TGF-β superfamily of ligands, including TGF-βs, Activins, and Nodals, plays a crucial role in regulating the self-renewal and differentiation of pluripotent stem cells (PSCs).[1] In human PSCs, the Activin/Nodal signaling pathway is essential for maintaining pluripotency.[1] However, modulation of this pathway is also a key strategy for inducing differentiation.
SB-431542 acts as a competitive inhibitor of the ATP-binding site of the ALK4, ALK5, and ALK7 receptor kinases.[2][3] This inhibition blocks the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[2][3] By preventing the nuclear translocation of the SMAD2/3 complex, SB-431542 effectively abrogates the transcriptional response to TGF-β, Activin, and Nodal signals. This blockade of pluripotency-maintaining signals can drive the differentiation of PSCs towards various lineages, often in combination with other small molecules or growth factors.
Data Presentation: SB-431542 in Stem Cell Differentiation
The following tables summarize the typical concentrations and treatment durations of SB-431542 for directing the differentiation of pluripotent stem cells into definitive endoderm, cardiac progenitors, and neural progenitors.
| Lineage | Cell Type | SB-431542 Concentration | Treatment Duration | Associated Factors | Reference |
| Definitive Endoderm | hPSCs | 10 µM | 3-5 days | Activin A, Wnt3a | |
| Cardiac Progenitors | hPSCs | 2.6-10 µM | 2-4 days | CHIR99021, IWP2/XAV939 | [4][5] |
| Neural Progenitors | hPSCs | 10 µM | 7-10 days | Noggin or LDN193189 | [6][7] |
| Mesenchymal Progenitors | hESCs | 10 µM | During EB formation | Serum-free medium | [8] |
Experimental Protocols
Differentiation of Human Pluripotent Stem Cells (hPSCs) into Definitive Endoderm
This protocol outlines a common method for inducing definitive endoderm differentiation from hPSCs using SB-431542 in combination with other signaling modulators.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel)
-
hPSC expansion medium (e.g., mTeSR1)
-
Definitive Endoderm Induction Medium: RPMI 1640 supplemented with B27 supplement (without insulin), 100 ng/mL Activin A, and 10 µM SB-431542.
-
SB-431542 (stock solution, e.g., 10 mM in DMSO)
-
Activin A (stock solution)
-
6-well culture plates
Protocol:
-
Culture hPSCs in their expansion medium until they reach 70-80% confluency.
-
To initiate differentiation (Day 0), aspirate the expansion medium and replace it with Definitive Endoderm Induction Medium.
-
On Day 1, perform a full medium change with fresh Definitive Endoderm Induction Medium.
-
Continue the daily medium changes until Day 3-5.
-
By the end of the induction period, the cells should exhibit a characteristic polygonal morphology.
-
The differentiation efficiency can be assessed by immunofluorescence or flow cytometry for definitive endoderm markers such as SOX17, FOXA2, and CXCR4.
Cardiac Differentiation of hPSCs via Wnt Pathway Modulation and TGF-β Inhibition
This protocol employs a temporal modulation of the Wnt signaling pathway, followed by inhibition of the TGF-β pathway to generate cardiac progenitors.
Materials:
-
hPSCs cultured on Matrigel
-
RPMI 1640 medium
-
B27 supplement (with and without insulin)
-
CHIR99021 (GSK3 inhibitor)
-
SB-431542
-
IWP2 or XAV939 (Wnt signaling inhibitors)
-
6-well culture plates
Protocol:
-
On Day 0, when hPSCs are 80-95% confluent, replace the maintenance medium with RPMI/B27 minus insulin containing 6-12 µM CHIR99021.
-
On Day 2, replace the medium with RPMI/B27 minus insulin containing 5 µM IWP2 or XAV939.
-
On Day 4, add 2.6-10 µM SB-431542 to the medium containing the Wnt inhibitor.
-
On Day 6, switch to RPMI/B27 with insulin and continue the culture.
-
Spontaneously beating cardiomyocytes can typically be observed between days 8 and 12.
-
Characterize the differentiated cells by staining for cardiac markers such as TNNT2 and NKX2-5.
Neural Induction of hPSCs using Dual SMAD Inhibition
This widely used protocol, known as "dual SMAD inhibition," rapidly and efficiently converts hPSCs into a highly enriched population of neural progenitor cells (NPCs).
Materials:
-
hPSCs cultured on Matrigel
-
KnockOut Serum Replacement (KSR)-based medium or a defined neural induction medium (e.g., N2/B27-based)
-
SB-431542 (10 µM final concentration)
-
Noggin (100-200 ng/mL) or LDN193189 (100 nM)
-
6-well culture plates
Protocol:
-
Start with a confluent culture of hPSCs.
-
On Day 0 of induction, replace the hPSC medium with neural induction medium containing 10 µM SB-431542 and either Noggin or LDN193189.[6][7]
-
Change the medium every other day with fresh neural induction medium containing both inhibitors.
-
Continue the induction for 7-10 days. During this time, the morphology of the cells will change, forming a dense neuroepithelial sheet.
-
After the induction phase, the resulting NPCs can be passaged and further differentiated into specific neuronal and glial subtypes.
-
Neural induction efficiency can be assessed by staining for early neural markers such as PAX6 and SOX1.
Concluding Remarks
SB-431542 is an indispensable tool for directed differentiation of pluripotent stem cells. By selectively inhibiting the TGF-β/Activin/Nodal signaling pathway, it facilitates the efficient generation of various cell types for applications in regenerative medicine, disease modeling, and drug discovery. The protocols provided here serve as a foundation for researchers to develop and optimize their specific differentiation strategies. It is always recommended to empirically determine the optimal concentration and timing for each specific cell line and experimental setup.
References
- 1. stemcell.com [stemcell.com]
- 2. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. coredinates.org [coredinates.org]
- 8. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atherosclerosis Research Using SB-435495 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. A key enzyme implicated in the progression of atherosclerosis is Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within these particles to produce pro-inflammatory mediators, namely lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to endothelial dysfunction, inflammation, and the formation of necrotic cores within atherosclerotic plaques, thereby promoting plaque instability.
SB-435495 hydrochloride is a potent and selective, orally active inhibitor of the Lp-PLA2 enzyme. By inhibiting Lp-PLA2, this compound reduces the generation of these pro-inflammatory mediators, offering a promising therapeutic strategy to mitigate vascular inflammation and the progression of atherosclerosis. These application notes provide an overview of the mechanism of action of this compound, summarize key quantitative data from in vitro studies, and offer detailed protocols for its application in atherosclerosis research.
Mechanism of Action
This compound directly inhibits the enzymatic activity of Lp-PLA2. This inhibition prevents the hydrolysis of oxidized phospholipids on LDL particles, thereby reducing the production of Lyso-PC and oxNEFAs. The downstream effects of this inhibition include the attenuation of inflammatory responses in vascular cells, improvement of endothelial function, and potentially, the stabilization of atherosclerotic plaques.
Data Presentation
The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on key cellular events in atherosclerosis.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment Conditions | Result |
| IC50 (Lp-PLA2 inhibition) | Recombinant human Lp-PLA2 | N/A | 0.06 nM |
Table 2: Effects of this compound on Endothelial Cell Dysfunction
| Parameter | Cell Line | Treatment | Result |
| Cell Viability | ox-LDL-exposed HUVECs | 5 µM SB-435495 for 24, 48, 72h | Significantly increased |
| Lp-PLA2 Protein Expression | ox-LDL-exposed HUVECs | 5 µM SB-435495 for 24h | Significantly inhibited |
| NO Expression | ox-LDL-exposed HUVECs | 5 µM SB-435495 for 24h | Significantly increased |
| ET-1 Expression | ox-LDL-exposed HUVECs | 5 µM SB-435495 for 24h | Significantly decreased |
| AMPKα Expression | ox-LDL-exposed HUVECs | 5 µM SB-435495 for 24h | Increased |
| Phosphorylated-AMPKα (T172) Expression | ox-LDL-exposed HUVECs | 5 µM SB-435495 for 24h | Increased |
Signaling Pathway
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Protocols
Protocol 1: In Vitro Assessment of Endothelial Dysfunction in HUVECs
This protocol is adapted from studies on ox-LDL-induced endothelial dysfunction.
Objective: To evaluate the effect of this compound on oxidized LDL (ox-LDL)-induced dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human LDL
-
Copper (II) sulfate (CuSO4)
-
This compound
-
MTT assay kit
-
Nitric Oxide (NO) assay kit
-
Endothelin-1 (ET-1) ELISA kit
-
Protein lysis buffer
-
Antibodies: anti-Lp-PLA2, anti-AMPKα, anti-phospho-AMPKα (T172), and appropriate secondary antibodies.
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of ox-LDL: Oxidize human LDL (1 mg/mL) by incubation with 10 µM CuSO4 in PBS at 37°C for 24 hours. Stop the oxidation by adding EDTA to a final concentration of 1 mM.
-
Experimental Treatment:
-
Seed HUVECs in appropriate culture plates.
-
Once cells reach 70-80% confluency, replace the medium.
-
Divide cells into groups: Control, ox-LDL (50 µg/mL), and ox-LDL + this compound (at desired concentrations, e.g., 5 µM).
-
Pre-treat cells with this compound for 1 hour before adding ox-LDL.
-
Incubate for 24-72 hours.
-
-
Cell Viability Assay (MTT):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution and measure absorbance at 570 nm.
-
-
Measurement of NO and ET-1:
-
Collect the cell culture supernatant.
-
Measure NO concentration using a Griess reagent-based assay.
-
Measure ET-1 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Macrophage Foam Cell Formation Assay
This is a generalized protocol that can be adapted for use with this compound.
Objective: To assess the effect of this compound on macrophage foam cell formation.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
RPMI-1640 medium
-
PMA (for THP-1 differentiation)
-
ox-LDL
-
This compound
-
Oil Red O staining solution
-
Formalin
-
60% Isopropanol
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
-
Foam Cell Induction:
-
Replace the medium with fresh serum-free medium.
-
Treat macrophages with ox-LDL (50 µg/mL) in the presence or absence of this compound for 24-48 hours.
-
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at 510 nm.
-
Protocol 3: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This is a generalized protocol to be adapted for this compound.
Objective: To determine the effect of this compound on VSMC proliferation induced by pro-atherogenic stimuli.
Materials:
-
Primary VSMCs or a VSMC cell line
-
DMEM with 10% FBS
-
Platelet-derived growth factor (PDGF-BB) or other mitogens
-
This compound
-
BrdU or EdU cell proliferation assay kit
Procedure:
-
Cell Culture: Culture VSMCs in DMEM with 10% FBS.
-
Serum Starvation: Before treatment, serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize them in the G0/G1 phase.
-
Treatment:
-
Treat cells with a mitogen such as PDGF-BB (e.g., 20 ng/mL) in the presence or absence of this compound for 24-48 hours.
-
-
Proliferation Assay (BrdU/EdU):
-
During the last few hours of treatment, add BrdU or EdU to the culture medium.
-
Fix, permeabilize, and stain the cells for BrdU or EdU incorporation according to the manufacturer's protocol.
-
Analyze the percentage of proliferating cells using fluorescence microscopy or flow cytometry.
-
Protocol 4: In Vivo Atherosclerosis Assessment in an Animal Model (Generalized)
This protocol provides a general framework for in vivo studies. Specifics should be optimized based on the chosen animal model and experimental design.
Objective: To evaluate the effect of this compound on the development of atherosclerotic plaques in a murine model.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used.
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
This compound
-
Vehicle for oral gavage
-
Surgical tools for tissue collection
-
Oil Red O staining solution
-
OCT compound for tissue embedding
Procedure:
-
Induction of Atherosclerosis:
-
At 6-8 weeks of age, switch ApoE-/- mice to a high-fat diet and maintain them on this diet for a specified period (e.g., 12-16 weeks).
-
-
Drug Administration:
-
Divide the mice into a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle daily via oral gavage. The dosage should be determined from preliminary pharmacokinetic and pharmacodynamic studies.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with PBS followed by a fixative.
-
Dissect the aorta from the heart to the iliac bifurcation.
-
-
En Face Analysis of Aorta:
-
Clean the aorta, open it longitudinally, and pin it flat.
-
Stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the plaque area as a percentage of the total aortic area using image analysis software.
-
-
Aortic Root Histology:
-
Embed the upper portion of the heart and aortic root in OCT.
-
Prepare serial cryosections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid content.
-
Perform immunohistochemistry for markers of macrophages (e.g., CD68) and smooth muscle cells (e.g., α-SMA).
-
Quantify lesion area and composition using image analysis software.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. The information provided is for research purposes only and not for diagnostic or therapeutic use.
Application Notes and Protocols for SB-435495 Hydrochloride in Cancer Cell Line Studies
It is highly probable that the query may contain a typographical error and could be referring to the well-characterized compound SB-431542 , a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin receptor-like kinases (ALKs), specifically ALK4, ALK5, and ALK7. The TGF-β signaling pathway is a critical regulator of numerous cellular processes that are often dysregulated in cancer, making its inhibitors, such as SB-431542, a subject of extensive cancer research.
Therefore, the following Application Notes and Protocols are based on the known applications and methodologies for the closely related and extensively studied TGF-β inhibitor, SB-431542 , as a proxy to provide a relevant and useful resource for researchers interested in targeting the TGF-β pathway in cancer cell lines.
Application Notes: SB-431542 as a TGF-β Pathway Inhibitor in Cancer Cell Lines
SB-431542 is a small molecule inhibitor that specifically targets the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors, primarily ALK5 (TβRI), and also ALK4 and ALK7. By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation of downstream SMAD2 and SMAD3 proteins, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is implicated in various aspects of cancer progression, including cell proliferation, migration, invasion, and epithelial-to-mesenchymal transition (EMT).
Key Applications in Cancer Research:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): TGF-β is a potent inducer of EMT, a process that enhances cancer cell motility and invasion. SB-431542 is widely used to block TGF-β-induced EMT in various cancer cell lines, such as those from breast, lung, and pancreatic cancers.
-
Suppression of Cell Migration and Invasion: By inhibiting the TGF-β pathway, SB-431542 can significantly reduce the migratory and invasive capacity of cancer cells.
-
Induction of Apoptosis and Inhibition of Proliferation: In certain cancer contexts, TGF-β can promote cell survival and proliferation. Inhibition of this pathway by SB-431542 can lead to decreased cell viability and induction of apoptosis.
-
Reversal of Chemoresistance: The TGF-β pathway has been implicated in the development of resistance to chemotherapy. SB-431542 can be used in combination with chemotherapeutic agents to potentially resensitize cancer cells to treatment.
Quantitative Data Summary (Based on SB-431542 Studies)
The following table summarizes typical quantitative data obtained from studies using SB-431542 on various cancer cell lines. Please note that these values are illustrative and can vary depending on the specific cell line, experimental conditions, and assay used.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration |
| MDA-MB-231 | Breast Cancer | Western Blot | Inhibition of p-SMAD2 | 1-10 µM |
| A549 | Lung Cancer | Transwell Migration | Inhibition of Migration | 5-20 µM |
| PANC-1 | Pancreatic Cancer | Wound Healing Assay | Inhibition of Cell Motility | 10 µM |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | Reduction in Viability | 10-50 µM |
| HepG2 | Liver Cancer | Flow Cytometry | Induction of Apoptosis | 20-50 µM |
Experimental Protocols (Based on SB-431542 Studies)
Cell Culture and Drug Treatment
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
SB-431542 (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Recombinant human TGF-β1 (optional, for stimulation)
Protocol:
-
Seed cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a desired density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare working concentrations of SB-431542 by diluting the stock solution in complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of SB-431542 or vehicle control.
-
(Optional) If studying TGF-β-induced effects, pre-treat cells with SB-431542 for 1-2 hours before adding TGF-β1 to the medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for SMAD Phosphorylation
Protocol:
-
Following SB-431542 and/or TGF-β1 treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-SMAD2, total SMAD2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of SB-431542 for the desired time.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing SB-431542 or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the wound area at each time point to quantify cell migration.
Visualizations (Based on SB-431542 Mechanism and Workflow)
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: General experimental workflow for studying the effects of SB-431542.
Application Notes: SB-431542 as a Potent Inhibitor of Fibrosis
References
- 1. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. medkoo.com [medkoo.com]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transforming growth factor-β via the activin receptor-like kinase-5 inhibitor attenuates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-431542 in Primary Cell Culture
A Clarification on SB-435495 and SB-431542:
Initial research indicates a potential confusion in the requested compound. SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2][3]. While a valuable research tool, it is not typically associated with the maintenance of pluripotency in primary cell culture.
It is highly probable that the intended compound for this application is SB-431542 , a widely used and extensively documented inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. SB-431542 is instrumental in maintaining the pluripotent state of stem cells and directing their differentiation into various lineages[4][5][6]. Therefore, these application notes and protocols will focus on the use of SB-431542 in primary cell culture.
Introduction to SB-431542
SB-431542 is a small molecule that selectively inhibits the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. By blocking these receptors, SB-431542 prevents the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3, key mediators of TGF-β, Activin, and Nodal signaling. This targeted inhibition makes SB-431542 an essential tool for:
-
Maintenance of Pluripotency: In human pluripotent stem cells (hPSCs), the TGF-β/Activin/Nodal pathway is crucial for maintaining the undifferentiated state. Inhibition of this pathway with SB-431542 can help preserve the self-renewal capacity of these cells in culture.
-
Directed Differentiation: By selectively blocking the TGF-β pathway, SB-431542 can guide the differentiation of pluripotent stem cells towards specific lineages, such as neural and hematopoietic fates, often in combination with other small molecules.
-
Reprogramming: SB-431542 has been shown to increase the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).
Mechanism of Action: TGF-β Signaling Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and the inhibitory action of SB-431542.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Transforming Growth Factor β (TGF-β) Signaling can Substitute for Oct4 Protein in Reprogramming and Maintain Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Application Notes and Protocols: A549 Cell Line Treatment with SB-435495 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized model in cancer research, particularly for studies on non-small cell lung cancer (NSCLC). These cells exhibit key characteristics of alveolar type II epithelial cells. A crucial area of investigation in cancer biology is the role of inflammatory signaling pathways in tumor progression. One such pathway involves the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2), which has been implicated in various inflammatory diseases and is emerging as a potential therapeutic target in oncology.[1][2]
SB-435495 hydrochloride is a potent and selective, orally active inhibitor of Lp-PLA2 with an IC50 of 0.06 nM.[3][4][5] While its effects are well-documented in the context of cardiovascular disease, its application in cancer cell biology, specifically in A549 cells, remains a promising yet underexplored area. Phospholipase A2 (PLA2) activity has been detected in the cytosolic fraction of A549 cells and has been shown to stimulate their proliferation.[6] This suggests that inhibiting Lp-PLA2 with this compound could be a viable strategy to modulate A549 cell behavior.
These application notes provide a comprehensive guide for investigating the effects of this compound on the A549 cell line. The protocols outlined below are designed to assess the compound's impact on cell viability, proliferation, and key signaling pathways.
Data Presentation
As there is currently no published data on the effects of this compound on A549 cells, the following tables are provided as templates for researchers to structure their experimental findings.
Table 1: Cytotoxicity of this compound on A549 Cells
| Concentration (nM) | Incubation Time (24h) - % Viability | Incubation Time (48h) - % Viability | Incubation Time (72h) - % Viability |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 | |||
| IC50 (nM) |
Table 2: Effect of this compound on Protein Expression in A549 Cells (48h treatment)
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Normalized to Loading Control) | p-value |
| Lp-PLA2 | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) | |||
| Proliferating Cell Nuclear Antigen (PCNA) | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) | |||
| Cyclin D1 | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) | |||
| p-Akt (Ser473) | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) | |||
| Total Akt | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) | |||
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) | |||
| Total ERK1/2 | Vehicle Control | 1.0 | - |
| SB-435495 (IC50) |
Table 3: Effect of this compound on Cytokine Secretion by A549 Cells (48h treatment)
| Cytokine | Vehicle Control (pg/mL) | SB-435495 (IC50) (pg/mL) | Fold Change | p-value |
| Interleukin-6 (IL-6) | ||||
| Interleukin-8 (IL-8) | ||||
| Tumor Necrosis Factor-alpha (TNF-α) | ||||
| Prostaglandin E2 (PGE2) |
Experimental Protocols
Cell Culture and Maintenance of A549 Cells
Materials:
-
A549 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.
-
Change the medium every 2-3 days.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 6.79 mg of the compound (M.W. 679.19 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (Resazurin Assay)
Materials:
-
A549 cells
-
Complete DMEM
-
This compound stock solution
-
96-well plates (opaque-walled for fluorescence)
-
Resazurin sodium salt solution
-
Microplate reader (fluorescence)
Protocol:
-
Seed A549 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution. Ensure the final DMSO concentration in the wells is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the desired incubation period, add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Lp-PLA2, anti-PCNA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for 48 hours.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Materials:
-
A549 cells
-
This compound
-
24-well plates
-
Human IL-6, IL-8, TNF-α, and PGE2 ELISA kits
-
Microplate reader (absorbance)
Protocol:
-
Seed A549 cells in 24-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for 48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-6, IL-8, TNF-α, and PGE2 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Mandatory Visualizations
Caption: Lp-PLA2 Signaling Pathway and Inhibition by SB-435495.
Caption: Experimental Workflow for A549 Treatment with SB-435495.
References
- 1. researchgate.net [researchgate.net]
- 2. Lp‑PLA2 in the cancer landscape: From molecular mechanisms to therapeutic potential (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2-induced stimulation of A549 lung adenocarcinoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing Mesenchymal Stem Cell Differentiation with SB-431542
Introduction
SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, thereby blocking the phosphorylation of downstream mediators Smad2 and Smad3.[1][2] This inhibition of the TGF-β/Activin/Nodal signaling pathway has proven to be a valuable tool in stem cell research, enabling the directed differentiation of pluripotent stem cells (PSCs) into mesenchymal stem cells (MSCs) and modulating the lineage-specific commitment of MSCs.[3][4]
Mechanism of Action
The TGF-β signaling pathway plays a crucial, though often context-dependent, role in maintaining pluripotency and directing cell fate. In many stem cell populations, activation of this pathway can maintain an undifferentiated state or promote differentiation towards specific lineages like chondrocytes. SB-431542 provides a method to precisely control this pathway. By binding to the ATP-binding domain of ALK4/5/7, it prevents the receptor kinase from phosphorylating Smad2 and Smad3, halting the signal transduction cascade that would otherwise lead to the transcription of TGF-β target genes.[1][3] This targeted inhibition can remove differentiation-inhibiting signals or steer cells away from certain fates, thereby promoting differentiation towards others, such as osteogenesis or the generation of mesenchymal progenitors from PSCs.[5][6]
Key Applications
-
Derivation of MSCs from Pluripotent Stem Cells (PSCs): One of the most effective applications of SB-431542 is in the generation of MSCs from embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[7] By inhibiting TGF-β signaling during the initial stages of differentiation, for instance, during embryoid body (EB) formation, SB-431542 promotes the upregulation of mesodermal and mesenchymal markers.[6][8] This provides a reliable and reproducible method for generating large quantities of functional MSCs for research and potential therapeutic applications.[3][5]
-
Enhancement of Osteogenic Differentiation: TGF-β signaling can be inhibitory to the osteogenic differentiation of MSCs.[9] The application of SB-431542 has been shown to significantly enhance the osteogenic potential of MSCs, including those derived from iPSCs and gingiva.[5][10] This is evidenced by increased mineralization and upregulation of key osteogenic marker proteins such as Collagen Type I (COL-1), Alkaline Phosphatase (ALP), Osteopontin (OPN), and Runt-related transcription factor 2 (RUNX2).[10]
-
Modulation of Chondrogenic Differentiation: The role of SB-431542 in chondrogenesis is complex, as TGF-β signaling is a primary driver of this lineage. High doses of SB-431542 can lead to the dedifferentiation of chondrogenically induced MSC pellets.[11][12] However, its inhibitory effect can be used to study the signaling crosstalk, for example, in combination with pro-hypertrophic factors like BMP4.[11] Essentially, SB-431542 acts as an inhibitor of TGF-β-induced chondrogenesis.[13]
-
Induction of Cardiomyocyte Differentiation: Inhibition of the ALK5 kinase by SB-431542 has been demonstrated to induce the differentiation of human iPSC-derived cardiac progenitor cells into cardiomyocytes.[14] This highlights the role of TGF-β pathway inhibition in promoting cardiac lineage commitment.[15]
Quantitative Data Summary
The following tables summarize the concentrations and effects of SB-431542 in various MSC differentiation protocols.
Table 1: Generation of Mesenchymal Stem Cells (MSCs) from Pluripotent Stem Cells (PSCs) using SB-431542
| Cell Type | SB-431542 Concentration | Treatment Duration | Outcome | Reference |
| Human ESCs | 10 µM | 10 days (EB stage) | Upregulation of mesodermal markers; subsequent culture yielded MSCs expressing CD44, CD73, CD146, CD166. | [8] |
| Human ESCs/iPSCs | Not specified | 10 days | Generation of epithelial-like monolayer, followed by MSC-like morphology and marker expression (CD73, CD105) after transfer to MSC medium. | [6] |
| Human ESCs/iPSCs | Not specified | 10 days | Induced differentiation towards cells resembling MSCs, confirmed by morphology and marker expression. | [3] |
| iPSCs | Not specified | 5-10 days | Enhanced osteogenic potential and reduced premature senescence in derived iMSCs. | [5] |
Table 2: Lineage-Specific Differentiation of MSCs using SB-431542
| Target Lineage | Cell Source | SB-431542 Concentration | Treatment Duration | Key Findings | Reference |
| Osteogenesis | Human Gingiva-derived MSCs (hGMSCs) | 0.1 µM, 1 µM | 21 days | Dose-dependent increase in mineralization and expression of osteogenic markers (RUNX2, OPN, ALP, COL-1). | [10] |
| Osteogenesis | Adipose, Dental Pulp MSCs | Not specified | 21 days | Inhibition of TGF-β signaling with SB-431542 promoted osteogenic differentiation. | [9] |
| Chondrogenesis | Human MSCs | 0.5 µM, 3 µM, 10 µM | 14 days | Low doses had no significant effect; high doses (10 µM) led to dedifferentiation and reduced collagen type II staining. | [11][12] |
| Cardiomyogenesis | Human iPSC-derived Cardiac Progenitors | ~1-10 µM | Not specified | Induced cardiomyocyte differentiation, with a maximal effect around 10 µM. | [14] |
| Neurogenesis | Human Adipose-derived Stem Cells (hADSCs) | 20 µM | 14-21 days | Used in combination with a BMP inhibitor (Dorsomorphin) to induce neuronal differentiation. | [16] |
Signaling Pathway and Experimental Workflow
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: General experimental workflow for MSC differentiation using SB-431542.
Experimental Protocols
Protocol 1: Preparation of SB-431542 Stock Solution
-
Reconstitution: SB-431542 is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.
-
Calculation Example: For a 10 mM stock from 5 mg of SB-431542 (Molar Mass: ~384.4 g/mol ), dissolve the 5 mg in 1.30 mL of DMSO.
-
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Derivation of MSC-like Cells from Human Pluripotent Stem Cells (PSCs)
This protocol is adapted from methods that use SB-431542 to initiate mesodermal differentiation.[6][8]
-
Initial PSC Culture: Culture human ESCs or iPSCs under standard feeder-free conditions until they reach 80-90% confluency.
-
Initiation of Differentiation:
-
Disaggregate PSC colonies into small clumps.
-
Transfer the clumps to low-adhesion plates to promote embryoid body (EB) formation.
-
Culture the EBs in a serum-free basal medium (e.g., KnockOut-DMEM) supplemented with 10 µM SB-431542. Do not include factors that maintain pluripotency (like bFGF).
-
Culture for 8-10 days, changing the medium every 2 days.
-
-
MSC Expansion:
-
After the EB formation stage, collect the EBs and plate them onto gelatin-coated tissue culture plates.
-
Culture the outgrowth cells in standard MSC medium (e.g., DMEM with 10% FBS, L-glutamine, and penicillin-streptomycin).
-
The cells will gradually adopt a fibroblast-like, spindle-shaped morphology characteristic of MSCs.
-
-
Characterization: After 2-3 passages, characterize the derived cells for MSC markers (e.g., positive for CD73, CD90, CD105; negative for CD34, CD45) and assess their trilineage differentiation potential (osteogenesis, adipogenesis, chondrogenesis).
Protocol 3: Enhancement of Osteogenic Differentiation of MSCs
This protocol is based on findings that TGF-β inhibition promotes osteogenesis.[9][10]
-
Cell Seeding: Seed MSCs (either primary or PSC-derived) in a 24-well plate at a density of 3-5 x 10⁴ cells per well. Culture in standard MSC growth medium until they reach confluence.
-
Preparation of Osteogenic Medium: Prepare a standard osteogenic induction medium consisting of:
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High-glucose DMEM
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10% FBS
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1% Penicillin-Streptomycin
-
100 nM Dexamethasone
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10 mM β-glycerophosphate
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50 µM Ascorbic acid
-
-
Induction of Osteogenesis:
-
Aspirate the growth medium from the confluent MSCs.
-
Add the osteogenic induction medium. For the experimental group, supplement the medium with SB-431542 to a final concentration of 1 µM. For the control group, add an equivalent volume of the vehicle (DMSO).
-
Culture the cells for 21 days, replacing the medium every 2-3 days with fresh induction medium (with or without SB-431542).
-
-
Assessment of Mineralization:
-
After 21 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Stain the mineralized matrix with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and quantify the red-stained calcium deposits. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance read at ~562 nm.
-
-
Assessment of Gene Expression: At various time points (e.g., day 0, 7, 14, 21), lyse cells to extract RNA. Perform quantitative real-time PCR (qPCR) to analyze the expression of osteogenic marker genes such as RUNX2, ALP, COL1A1, and SPP1 (Osteopontin).
References
- 1. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling enhances osteogenic potential of iPSC-derived MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osteogenic differentiation of human mesenchymal stromal cells and fibroblasts differs depending on tissue origin and replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TGF-β Signalling is Suppressed under Pro-Hypertrophic Conditions in MSC Chondrogenesis Due to TGF-β Receptor Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exogenous Heparan Sulfate Enhances the TGF-β3-Induced Chondrogenesis in Human Mesenchymal Stem Cells by Activating TGF-β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Induced Pluripotent Stem Cell-Derived Cardiac Progenitor Cells in Phenotypic Screening: A Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitor Induces Efficient Cardiac Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SB-435495 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB-435495 hydrochloride. Our resources are designed to help you identify and troubleshoot potential off-target effects during your experiments.
Important Note on Off-Target Effects: Publicly available literature and screening data on the specific off-target effects of this compound are limited. This compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1]. While it has been used in various studies, a comprehensive off-target profile is not readily accessible. Therefore, this guide focuses on general strategies for identifying and mitigating potential off-target effects.
Troubleshooting Guide
Question: My cells are showing a phenotype that is inconsistent with Lp-PLA2 inhibition after treatment with SB-435495. How can I determine if this is an off-target effect?
Answer:
Observing an unexpected phenotype is a common indicator of potential off-target activity. Here’s a systematic approach to investigate this:
-
Confirm On-Target Inhibition: First, verify that you are achieving the expected inhibition of Lp-PLA2 in your experimental system. You can do this by measuring the activity of Lp-PLA2 directly using a commercially available assay kit.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required for Lp-PLA2 inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Employ another potent and selective Lp-PLA2 inhibitor with a different chemical structure. If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, it strongly suggests the phenotype observed with SB-435495 is due to an off-target interaction.
-
Rescue Experiment: If possible, try to rescue the phenotype by adding back the product of Lp-PLA2 activity. This can help confirm that the observed effect is due to the inhibition of the intended pathway.
-
Control Compound: Use an inactive analog of SB-435495 if one is available. An inactive analog should not produce the on-target or off-target effects.
Question: What are some general approaches to identify the potential off-target of SB-435495 in my system?
Answer:
If you suspect an off-target effect, several unbiased and targeted approaches can help identify the responsible molecule or pathway:
-
Kinase Profiling: Since many small molecule inhibitors have off-target effects on kinases, a broad panel kinase screen is a valuable tool. Commercial services are available that can screen SB-435495 against hundreds of kinases to identify potential interactions.
-
Proteomic Approaches:
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized SB-435495 can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): TPP can identify protein targets by observing changes in their thermal stability upon ligand binding in intact cells or cell lysates.
-
-
Transcriptomic/Genomic Approaches:
-
RNA-Seq: Analyze changes in the transcriptome following treatment with SB-435495 to identify affected signaling pathways.
-
CRISPR/Cas9 Screening: Perform a genome-wide or targeted CRISPR screen to identify genes that, when knocked out, mimic or rescue the observed phenotype.
-
Experimental Workflow for Investigating Off-Target Effects
Below is a generalized workflow to guide your investigation into potential off-target effects of SB-435495.
On-Target Signaling Pathway: Lp-PLA2
To aid in distinguishing on-target from off-target effects, the diagram below illustrates the established signaling pathway for the intended target of SB-435495, Lp-PLA2.
Frequently Asked Questions (FAQs)
Q1: Is there a known list of off-targets for this compound?
A1: Currently, there is no publicly available, comprehensive list of off-targets for SB-435495. It is described as a potent and selective inhibitor of Lp-PLA2. However, as with any small molecule inhibitor, off-target interactions are possible, especially at higher concentrations.
Q2: At what concentration should I use SB-435495 to minimize off-target effects?
A2: It is recommended to use the lowest concentration of SB-435495 that effectively inhibits Lp-PLA2 in your specific experimental system. A thorough dose-response curve should be generated to determine the optimal concentration. Using concentrations significantly above the IC50 for Lp-PLA2 increases the likelihood of off-target effects.
Q3: Are there any known toxic effects of SB-435495?
A3: Specific toxicology studies detailing off-target related toxicity of SB-435495 are not widely published. It is good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your cell system to determine the concentration range at which SB-435495 does not cause overt toxicity.
Q4: Can I use SB-435495 in animal models?
A4: Yes, SB-435495 has been used in in vivo studies, particularly in murine models[2][3]. As with any in vivo experiment, appropriate dose-finding and toxicology studies are recommended to be performed for your specific model and experimental conditions.
Q5: Where can I find more information on the experimental protocols for using SB-435495?
A5: The original discovery and characterization of SB-435495 are detailed in the publication by Blackie et al., 2002, in Bioorganic & Medicinal Chemistry Letters[1]. For specific applications, it is best to consult publications that have used SB-435495 in a similar experimental context to your own.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of lipoprotein-associated phospholipase A2 deficiency on pulmonary allergic responses in Aspergillus fumigatus sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-435495 hydrochloride stability in culture media
Welcome to the technical support center for SB-435495 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. By inhibiting Lp-PLA2, SB-435495 blocks this inflammatory cascade, which is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Prepared stock solutions should be stored under the following conditions to ensure stability:
-
-80°C: for long-term storage.
-
-20°C: for short-term storage.
To prevent degradation from moisture, it is crucial to store the compound in a tightly sealed container. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
A4: Currently, there is limited publicly available quantitative data on the degradation kinetics and half-life of this compound in specific cell culture media such as DMEM or RPMI at 37°C. The stability of small molecules in culture media can be influenced by several factors including pH, temperature, media components, and exposure to light. For long-term experiments, it is advisable to replenish the media with a freshly prepared solution of the inhibitor at regular intervals. It is best practice to determine the stability of the compound under your specific experimental conditions.
Q5: What are the typical working concentrations and incubation times for this compound in cell culture experiments?
A5: The optimal working concentration and incubation time are cell-type and assay-dependent. However, a common starting point for in vitro studies is a concentration of 5 µM with an incubation period ranging from 24 to 72 hours. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibitory effect. | Degradation of the compound: this compound may be unstable in the culture medium over long incubation periods at 37°C. | Prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. Perform a time-course experiment to determine the optimal treatment duration. |
| Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the IC50 for your specific assay. | |
| Poor solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced artifacts and ensure solubility. Briefly vortex the working solution before adding it to the culture medium. | |
| Observed cytotoxicity or off-target effects. | High concentration of the inhibitor: Excessive concentrations can lead to non-specific effects and cell death. | Lower the concentration of this compound. Determine the minimal effective concentration through a dose-response experiment. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| High variability between replicate wells or experiments. | Inconsistent compound handling: Variations in pipetting, dilution, or storage can lead to inconsistent results. | Prepare a master mix of the treatment medium to ensure equal concentration across all replicate wells. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Cell culture variability: Differences in cell density, passage number, or cell health can affect the experimental outcome. | Use cells with a consistent passage number and ensure a uniform cell seeding density. Regularly check for cell viability and morphology. |
Data Presentation
Table 1: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Short-term | Use within a few weeks. |
| 4°C (in solution) | Not Recommended | Prone to degradation. |
| Room Temperature (in solution) | Not Recommended | Rapid degradation is likely. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.
-
Gently vortex the solution to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Cell-Based Assay with this compound
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous DMSO)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein expression analysis, etc.).
-
Visualizations
Caption: A flowchart outlining the general experimental workflow for using this compound.
Caption: The inhibitory effect of SB-435495 on the Lp-PLA2 signaling pathway.
References
Technical Support Center: Optimizing SB-435495 Hydrochloride Concentration for Cells
Welcome to the technical support center for SB-435495 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this potent Lp-PLA2 inhibitor in cell culture experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Its high affinity for Lp-PLA2, with an IC50 value of 0.06 nM, allows for specific targeting of this enzyme in in vitro and in vivo models.[1]
Q2: What is the role of Lp-PLA2 in cellular signaling?
A2: Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the blood.[3] It hydrolyzes oxidized phospholipids within LDL, generating pro-inflammatory and pro-atherogenic products.[3] This process is linked to the progression of atherosclerosis and other inflammatory conditions.[3][4]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is cell-type and assay-dependent. A common starting point for in vitro experiments is in the low micromolar range. For example, a concentration of 5 µM has been effectively used in human umbilical vein endothelial cells (HUVECs). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: What are the potential off-target effects of this compound?
A5: While SB-435495 is a highly selective inhibitor of Lp-PLA2, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations.[5][6][7] It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if possible, a structurally related but inactive compound, to help distinguish between on-target and off-target effects. Performing a dose-response analysis can also help identify a concentration that is both effective and minimizes off-target activity.
Lp-PLA2 Signaling Pathway
The following diagram illustrates the signaling pathway involving Lp-PLA2 and the point of inhibition by SB-435495.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The off-target effects of torcetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
SB-435495 hydrochloride solubility issues in aqueous buffer
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with SB-435495 hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a fresh, anhydrous grade of DMSO for stock solution preparation.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?
A2: It is not advisable to use cell culture media containing a visible precipitate. The presence of a precipitate indicates that the actual concentration of the soluble compound is unknown and lower than intended, which will lead to inaccurate experimental results.[3] The precipitate can also be harmful to the cells. It is recommended to discard the solution and prepare a fresh one using the troubleshooting guidance below to prevent precipitation.[3]
Q3: Can I warm or sonicate my aqueous solution to redissolve the this compound precipitate?
A3: While gentle warming of the solution to 37°C and brief vortexing or sonication may help to redissolve the compound, this should be approached with caution.[3] Overheating can lead to the degradation of the compound, and it may precipitate again once it returns to the incubator temperature. This is often a temporary solution and does not address the underlying solubility problem.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: For most cell culture experiments, the final concentration of DMSO in the medium should be kept below 0.5% to avoid cytotoxicity.[3] However, the optimal concentration can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cells to DMSO.
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. This "crashing out" occurs because the compound is poorly soluble in aqueous environments once the DMSO is diluted.[4] | - Decrease the final working concentration of the compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer.[4]- Add the DMSO stock dropwise to the aqueous buffer while gently vortexing.[4] |
| Adding the compound to a cold aqueous buffer can decrease its solubility. | - Always use pre-warmed (37°C) aqueous buffers for dilutions.[3] | |
| Precipitation Over Time in the Incubator | Changes in the media environment over time, such as shifts in pH due to the CO2 atmosphere, can affect compound solubility.[5] | - Ensure your cell culture medium is properly buffered for the incubator's CO2 concentration.[5] |
| The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5] | - If possible, test the solubility in a simpler aqueous buffer like PBS before using complex cell culture media. | |
| Evaporation of media during long-term experiments can increase the compound's concentration, leading to precipitation. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] | |
| Cloudy or Turbid Media | This may indicate fine particulate precipitation or, in some cases, microbial contamination.[5] | - Examine a sample of the media under a microscope to differentiate between a chemical precipitate and microbial growth.[5]- If contamination is suspected, discard the culture and review your sterile technique. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM[6] | The recommended solvent for stock solutions. Use fresh, anhydrous DMSO.[1] |
| Aqueous Buffers (e.g., PBS, DMEM, RPMI) | Poorly soluble | The maximum soluble concentration is typically low and needs to be determined empirically for each specific buffer and experimental condition. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your specific aqueous buffer (e.g., PBS, DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a series of dilutions of your 10 mM stock solution in your pre-warmed aqueous buffer. It is recommended to perform serial dilutions.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) immediately after preparation and at various time points (e.g., 1 hour, 4 hours, 24 hours) under your experimental conditions (e.g., 37°C, 5% CO2).
-
For a more detailed analysis, a small aliquot of the solution can be examined under a microscope for micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
Technical Support Center: SB-435495 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of SB-435495 hydrochloride. It includes frequently asked questions, troubleshooting guides, experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Is this compound generally considered cytotoxic?
A1: Based on available data, this compound is not typically considered cytotoxic at its effective concentrations for inhibiting its primary target, lipoprotein-associated phospholipase A2 (Lp-PLA2). In fact, some studies have shown that it can have a protective effect on cells under certain conditions. For instance, at a concentration of 5 μM, this compound has been observed to significantly increase cell viability in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL)[1][2].
Q2: What are the recommended working concentrations for this compound?
A2: this compound is a highly potent inhibitor of Lp-PLA2 with an IC50 of 0.06 nM[1][2]. For in vitro studies, effective concentrations are typically in the low nanomolar to low micromolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
A3: If you are observing unexpected cytotoxicity, consider the following troubleshooting steps:
-
Concentration: High concentrations of any compound can lead to off-target effects and cytotoxicity. Verify that your final concentration is within the recommended range. At higher concentrations (e.g., IC50 of 10 μM), this compound is known to inhibit CYP450 3A4, which could contribute to toxicity[1][2].
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Compound Stability: this compound should be stored as recommended to avoid degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is advisable to perform a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the specific cytotoxic profile for your cell line.
Q4: What are the known off-target effects of this compound?
A4: The primary known off-target effect of this compound is the inhibition of the cytochrome P450 enzyme, CYP3A4, with an IC50 of 10 μM[1][2]. This is significantly higher than its IC50 for Lp-PLA2, indicating good selectivity. However, at higher micromolar concentrations, this off-target inhibition could become relevant and may lead to unintended biological consequences.
Q5: How does this compound affect signaling pathways?
A5: The primary mechanism of action is the potent and selective inhibition of Lp-PLA2. Additionally, in oxLDL-exposed HUVECs, this compound (at 5 μM) has been shown to increase the expression levels of AMPKα and phosphorylated-AMPKα (T172)[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
| Target | IC50 Value | Reference |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 nM | [1][2] |
| Cytochrome P450 3A4 (CYP3A4) | 10 μM | [1][2] |
| Cell Line | Concentration | Effect on Cell Viability | Experimental Condition | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 μM | Significant Increase | oxLDL-exposed cells | [1][2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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This compound
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Appropriate cell line and culture medium
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96-well plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[3].
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[3]. Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value if cytotoxicity is observed.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
Technical Support Center: SB-435495 Hydrochloride and CYP450 3A4 Interaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of SB-435495 hydrochloride with the cytochrome P450 3A4 (CYP3A4) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and CYP450 3A4?
A1: In vitro data indicates that this compound is an inhibitor of CYP450 3A4.[1][2] An IC50 value of 10 μM has been reported.[1][2] This suggests a potential for drug-drug interactions when SB-435495 is co-administered with drugs metabolized by CYP3A4.
Q2: Is SB-435495 a substrate or an inducer of CYP3A4?
A2: Currently, there is no publicly available information to confirm whether SB-435495 is a substrate or an inducer of CYP3A4. The primary reported interaction is the inhibition of CYP3A4 activity.[1][2] To fully characterize the drug-drug interaction potential, it is recommended to conduct in vitro studies to evaluate SB-435495 as a potential substrate and inducer of CYP3A4.
Q3: What is the significance of the reported 10 μM IC50 value for CYP3A4 inhibition?
A3: An IC50 value of 10 μM places SB-435495 in the category of a moderate in vitro inhibitor of CYP3A4. The clinical significance of this finding depends on the in vivo concentrations of SB-435495 at the site of metabolism (liver and intestine). If the therapeutic concentrations of unbound SB-435495 in the plasma exceed a certain threshold relative to the IC50 value, there is a potential for clinically relevant drug interactions. Further investigation is warranted to determine the potential for such interactions.
Q4: Where can I find information on the solubility of SB-435495 for in vitro assays?
A4: SB-435495 is soluble in DMSO at a concentration of 100 mg/mL (138.73 mM).[1] It is important to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can affect solubility.[1] For aqueous buffers used in cell-based assays, it is crucial to determine the final concentration at which SB-435495 remains in solution to avoid precipitation and inaccurate results.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of the interaction between SB-435495 and CYP3A4.
Issue 1: High variability in IC50 determination for CYP3A4 inhibition.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitation, especially at higher concentrations. Determine the aqueous solubility of SB-435495 in the final assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low, typically less than 1%, and ideally below 0.5%, to minimize its effect on enzyme activity.[3] |
| Instability of SB-435495 | Assess the stability of SB-435495 in the incubation matrix over the time course of the experiment. This can be done by quantifying the compound at the beginning and end of the incubation period using a suitable analytical method like LC-MS/MS. |
| Non-specific Binding | The use of low protein concentrations in the assay can help minimize errors due to non-specific binding.[4] Consider using alternative in vitro systems with lower protein content if high binding is suspected. |
| Incorrect Incubation Times | Ensure that the substrate incubation time is short and that product formation is in the linear range. This is crucial for accurate determination of initial velocity and, consequently, the IC50 value.[3] |
Issue 2: Inconclusive results from a CYP3A4 substrate assay.
| Potential Cause | Troubleshooting Step |
| Low Metabolic Turnover | Increase the concentration of the recombinant CYP3A4 or human liver microsomes. Extend the incubation time, ensuring the reaction remains in the linear range. Use a more sensitive analytical method (e.g., LC-MS/MS) to detect low levels of metabolite formation. |
| Metabolism by Other CYPs | If using human liver microsomes, other CYP isoforms may be contributing to the metabolism of SB-435495. Use recombinant CYP3A4 to confirm its specific contribution. Additionally, chemical inhibition assays with isoform-specific inhibitors can help delineate the role of different CYPs.[5] |
| SB-435495 is not a Substrate | If no metabolism is detected even with high enzyme concentrations and extended incubation times, it is likely that SB-435495 is not a significant substrate for CYP3A4. |
Issue 3: Difficulty in interpreting CYP3A4 induction assay results.
| Potential Cause | Troubleshooting Step |
| Cytotoxicity of SB-435495 | High concentrations of the test compound can be toxic to hepatocytes, leading to a decrease in CYP3A4 expression and activity that can be misinterpreted as a lack of induction. Assess the cytotoxicity of SB-435495 at all tested concentrations in the hepatocyte model being used. |
| Inhibition Masking Induction | If the compound is both an inhibitor and an inducer, measuring only enzyme activity can be misleading.[6] It is recommended to measure both CYP3A4 mRNA levels (using qRT-PCR) and enzyme activity to differentiate between these two effects.[6] |
| Insufficient Induction Response | Ensure that the positive controls (e.g., rifampicin for CYP3A4) show a robust induction response.[7][8] If not, optimize the cell culture conditions, including seeding density, incubation time, and concentration of the positive control. The use of 3D hepatocyte spheroids may show higher baseline CYP450 activity and induction.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the interaction between SB-435495 and CYP450 3A4.
Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SB-435495 on CYP3A4 activity.
Materials:
-
This compound
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS for metabolite quantification
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of SB-435495 in DMSO. Serially dilute the stock to obtain a range of working concentrations.
-
Prepare a stock solution of the positive control inhibitor (ketoconazole).
-
Prepare the CYP3A4 probe substrate solution in the appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM or recombinant CYP3A4, and the SB-435495 working solutions (or positive control or vehicle).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP3A4 probe substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the protein.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of SB-435495 compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the SB-435495 concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Workflow for CYP3A4 Inhibition Assay
Caption: Workflow for determining the IC50 of SB-435495 on CYP3A4.
Protocol 2: CYP3A4 Substrate Assessment
This protocol aims to determine if SB-435495 is metabolized by CYP3A4.
Materials:
-
This compound
-
Human liver microsomes or recombinant human CYP3A4
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Control compound known to be a CYP3A4 substrate
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS for SB-435495 quantification
Methodology:
-
Incubation:
-
Prepare two sets of incubation mixtures: one with the active NADPH regenerating system and one without (negative control).
-
To each well, add buffer, HLM or recombinant CYP3A4, and SB-435495 at a fixed concentration.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the active set.
-
Incubate at 37°C, taking samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Analysis:
-
At each time point, terminate the reaction in the respective wells by adding a cold organic solvent.
-
Process the samples as described in the inhibition assay protocol.
-
Quantify the remaining concentration of SB-435495 at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of SB-435495 remaining versus time.
-
A time-dependent decrease in the concentration of SB-435495 in the presence of NADPH compared to the negative control indicates that it is a substrate for the enzyme system.
-
The depletion rate can be used to calculate in vitro clearance.
-
Logic for CYP3A4 Substrate Assessment
Caption: Decision logic for identifying SB-435495 as a CYP3A4 substrate.
Protocol 3: CYP3A4 Induction Assay
This protocol evaluates the potential of SB-435495 to induce the expression of the CYP3A4 enzyme in cultured human hepatocytes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducer (e.g., rifampicin)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP3A4 activity assay reagents (as in Protocol 1)
Methodology:
-
Cell Culture and Treatment:
-
Plate human hepatocytes and allow them to form a monolayer.
-
Treat the cells with various concentrations of SB-435495, a positive control (rifampicin), and a vehicle control for 48-72 hours. Refresh the medium and treatments daily.
-
-
Endpoint Measurement (mRNA and Activity):
-
mRNA Analysis:
-
After the treatment period, lyse the cells and isolate the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
Enzyme Activity Analysis:
-
After treatment, wash the cells and incubate them with a CYP3A4 probe substrate.
-
Measure the formation of the metabolite to determine CYP3A4 enzyme activity, as described in Protocol 1.
-
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 mRNA and activity for each concentration of SB-435495 relative to the vehicle control.
-
A concentration-dependent increase in mRNA expression and/or enzyme activity indicates that SB-435495 is an inducer of CYP3A4.
-
Compare the induction potential to that of the positive control.
-
CYP3A4 Induction Experimental Workflow
Caption: Dual-endpoint workflow for assessing CYP3A4 induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioivt.com [bioivt.com]
- 4. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. criver.com [criver.com]
- 6. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
Preventing precipitation of SB-435495 in stock solutions
Welcome to the technical support center for SB-435495. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with the use of SB-435495, particularly in preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My SB-435495 precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What is the cause of this?
A1: Precipitation of SB-435495 upon dilution of a DMSO stock into an aqueous buffer (e.g., PBS or cell culture media) is a common issue stemming from the compound's low aqueous solubility.[1] DMSO is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous medium, the solvating capacity of the DMSO is drastically reduced, causing the hydrophobic SB-435495 to crash out of the solution. This phenomenon is sometimes referred to as "solvent shock."
Q2: What is the recommended solvent for preparing SB-435495 stock solutions?
A2: The recommended solvent for preparing stock solutions of SB-435495 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous DMSO as it is hygroscopic and can absorb moisture from the air, which can decrease the solubility of the compound over time and potentially lead to precipitation.[2]
Q3: How should I store my SB-435495 stock solutions to ensure stability?
A3: To maintain the integrity and stability of your SB-435495 stock solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[3]
Q4: Can the final concentration of DMSO in my experiment affect my results?
A4: Yes, the final concentration of DMSO in your experimental setup can have significant effects. While a small amount of DMSO is necessary to maintain the solubility of SB-435495, high concentrations can be toxic to cells and may introduce off-target effects.[1] It is generally recommended to keep the final DMSO concentration in cell culture below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent-induced effects.
Q5: Are there alternative methods to improve the solubility of SB-435495 in my working solution?
A5: If you continue to experience precipitation, you can try using a co-solvent system. For in vivo or in vitro formulations, co-solvents such as polyethylene glycol 300 (PEG300) and surfactants like Tween-80 can be used in combination with DMSO to enhance the solubility of hydrophobic compounds.[4] It is also advisable to add the stock solution to a pre-warmed aqueous medium while vortexing to facilitate rapid and uniform mixing.[4]
Data Presentation
While specific quantitative solubility data for SB-435495 in various solvents is not extensively published, the following table summarizes general solubility information and recommended starting concentrations for similar hydrophobic small molecule inhibitors.
| Solvent | Typical Stock Concentration Range | Notes |
| DMSO | 10-50 mM | High-purity, anhydrous DMSO is recommended. Solutions should be stored in aliquots at -20°C or -80°C. |
| Ethanol | 1-10 mM | Can be an alternative for some compounds, but may have higher cellular toxicity than DMSO at similar final concentrations. |
| Aqueous Buffers (PBS, Media) | < 10 µM (typically) | Solubility is very low and highly dependent on the final DMSO concentration and specific buffer composition. Direct dissolution in aqueous buffers is generally not feasible for high concentrations. |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of SB-435495
This protocol provides a step-by-step method for preparing a stable, high-concentration stock solution of SB-435495 in DMSO.
Materials:
-
SB-435495 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm the DMSO: Gently warm the anhydrous DMSO to room temperature if it has been stored refrigerated.
-
Weigh the SB-435495: In a sterile microcentrifuge tube, accurately weigh the desired amount of SB-435495 powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: Once the SB-435495 is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed amber vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
TGF-β Signaling Pathway and Inhibition by SB-435495
Caption: TGF-β signaling pathway and the inhibitory action of SB-435495 on ALK4/5/7 receptors.
Troubleshooting Workflow for SB-435495 Precipitation
Caption: A step-by-step workflow to troubleshoot and resolve SB-435495 precipitation issues.
References
Interpreting unexpected phenotypes with SB-435495 treatment
Welcome to the technical support center for SB-435495. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experiments involving this potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-435495?
SB-435495 is a potent, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids on low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. By inhibiting Lp-PLA2, SB-435495 is expected to reduce inflammation associated with diseases like atherosclerosis.
Q2: What are the known off-target effects of SB-435495?
Currently, there is limited publicly available information detailing specific off-target effects of SB-435495. It is described as a selective inhibitor of Lp-PLA2. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type or context-specific. Researchers should always include appropriate controls to validate their findings.
Q3: I am not observing the expected anti-inflammatory effect in my model. What could be the reason?
There are several potential reasons for not observing the expected anti-inflammatory effects. One study on a murine model of experimental autoimmune uveoretinitis found that despite the complete ablation of Lp-PLA2 activity with SB-435495, there was no reduction in the number of infiltrating inflammatory cells or disease severity.[2] This suggests that in certain disease contexts, the inflammatory cascade may be independent of Lp-PLA2 activity.[2] It is also possible that the specific inflammatory mediators in your model are not downstream of the Lp-PLA2 pathway.
Q4: Does SB-435495 completely inhibit all platelet-activating factor acetylhydrolase (PAF-AH) activity?
No, research has shown that in serum from mice treated with a high concentration of SB-435495, as well as in Lp-PLA2 knockout mice, the platelet-activating factor acetylhydrolase (PAF-AH) activity was reduced but not entirely eliminated.[3] This indicates the presence of other enzymes with PAF-AH activity. Researchers should be aware of this residual activity when interpreting their results.
Troubleshooting Guide
Unexpected or Absent In Vitro Phenotypes
| Observation | Potential Cause | Recommended Action |
| No effect on inflammatory markers (e.g., cytokine release). | The inflammatory pathway in your cell model may be independent of Lp-PLA2. | - Confirm Lp-PLA2 expression and activity in your cell line.- Use a positive control known to induce inflammation via the Lp-PLA2 pathway.- Consider alternative or parallel inflammatory signaling pathways. |
| Cell viability is unexpectedly affected. | - Compound precipitation at high concentrations.- Solvent (e.g., DMSO) toxicity.- Cell line sensitivity. | - Visually inspect the media for precipitation.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Include a vehicle-only control group. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in the plate.- Compound instability in media. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare fresh drug dilutions for each experiment. |
Unexpected In Vivo Phenotypes
| Observation | Potential Cause | Recommended Action |
| Lack of therapeutic efficacy in an animal model of inflammation. | The disease model is not driven by the Lp-PLA2 pathway.[2] | - Confirm target engagement by measuring Lp-PLA2 activity in plasma or tissue.- Re-evaluate the role of Lp-PLA2 in the specific disease model through literature review or genetic models (e.g., Lp-PLA2 knockout animals). |
| Unexpected adverse effects observed. | - Off-target effects.- Formulation or vehicle-related toxicity.- Pharmacokinetic/pharmacodynamic (PK/PD) issues leading to high, sustained exposure. | - Conduct a thorough literature search for known effects of Lp-PLA2 inhibition in the observed organ/system.- Run a vehicle-only control group to rule out formulation effects.- Perform PK/PD studies to correlate drug exposure with the observed effects. |
Signaling Pathways and Experimental Workflow
Lp-PLA2 Signaling Pathway
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of lipoprotein-associated phospholipase A2 deficiency on pulmonary allergic responses in Aspergillus fumigatus sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in SB-435495 hydrochloride experiments
Welcome to the technical support center for SB-435495 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, this compound reduces the levels of these inflammatory products, which are implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.
Q2: What is the IC50 of this compound for Lp-PLA2?
A2: this compound exhibits a potent inhibitory effect on Lp-PLA2 with a reported IC50 of 0.06 nM.[1][2]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to store aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles. The stability of the compound in cell culture media should be determined empirically, as it can be influenced by the media composition and experimental conditions.[3]
Q4: Are there known off-target effects for this compound?
A4: While SB-435495 is a highly selective inhibitor of Lp-PLA2, some in vitro data suggests it may inhibit CYP450 3A4 with an IC50 of 10 μM.[2] Researchers should consider this potential off-target effect, especially when using high concentrations of the inhibitor or in experimental systems with high metabolic activity. It is always good practice to include appropriate controls to assess potential off-target effects in your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate experiments | Inconsistent cell density or growth phase. | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. Monitor cell health and morphology regularly. |
| Variability in compound preparation. | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always vortex the compound thoroughly before adding it to the culture medium. | |
| Inconsistent incubation times. | Use a calibrated timer and standardize all incubation periods precisely. | |
| Lower than expected inhibitory effect | Compound degradation. | Check the storage conditions and age of the this compound stock solution. Prepare fresh solutions if degradation is suspected. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Suboptimal compound concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. | |
| Cell confluence too high. | High cell density can alter the local microenvironment and affect compound efficacy. Optimize seeding density to ensure cells are not over-confluent at the time of analysis. | |
| Unexpected cellular toxicity | High concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is below a toxic level for your specific cell line (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect. |
| Off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a secondary, structurally different Lp-PLA2 inhibitor as a control to confirm that the observed phenotype is due to Lp-PLA2 inhibition. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | System | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant Lp-PLA2 | [1][2] |
| IC50 (CYP450 3A4) | 10 µM | In vitro assay | [2] |
| Effective Concentration | 5 µM | oxLDL-exposed HUVECs | [1][2] |
| In Vivo Dosage | 10 mg/kg (p.o.) | WHHL rabbit | [1][2] |
| In Vivo Dosage | 10 mg/kg (i.p.) | Streptozotocin-diabetic Brown Norway rats | [1][4] |
Experimental Protocols
In Vitro Lp-PLA2 Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Lp-PLA2 in a cell-based assay.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
-
Cell culture medium (e.g., EGM-2)
-
Oxidized LDL (oxLDL)
-
Lp-PLA2 activity assay kit (colorimetric or fluorometric)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium at 37°C and 5% CO2. Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Stimulation:
-
After pre-incubation, add oxLDL to the wells to a final concentration known to induce Lp-PLA2 activity (e.g., 50 µg/mL).
-
Incubate for the desired period (e.g., 24 hours).
-
-
Lp-PLA2 Activity Measurement:
-
Collect the cell culture supernatant.
-
Measure the Lp-PLA2 activity in the supernatant according to the manufacturer's instructions of the chosen assay kit.
-
-
Data Analysis:
-
Calculate the percentage of Lp-PLA2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.
Caption: Workflow for determining the IC50 of SB-435495 in a cell-based Lp-PLA2 assay.
Caption: A logical approach to troubleshooting high variability in experimental results.
References
Validation & Comparative
SB-435495 vs SB-431542 in TGF-beta inhibition
A Comprehensive Comparison of SB-435495 and SB-431542: A Tale of Two distinct Signaling Pathways
For researchers, scientists, and drug development professionals, the precise selection of small molecule inhibitors is critical for elucidating cellular signaling and for the development of targeted therapeutics. This guide provides a detailed comparison of two small molecules, SB-435495 and SB-431542, highlighting their distinct mechanisms of action and experimental applications. While both are potent inhibitors, they target fundamentally different signaling pathways, a crucial distinction for accurate experimental design and interpretation.
Introduction
SB-431542 is a well-characterized and widely used inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It specifically targets the type I TGF-β receptors, making it an invaluable tool for studying the myriad processes regulated by TGF-β, including cell proliferation, differentiation, and extracellular matrix production.[4][5] In contrast, SB-435495 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][3][6] This guide will delineate the distinct molecular targets, mechanisms of action, and experimental considerations for each of these compounds.
Mechanism of Action: A Clear Distinction
SB-431542: A Selective TGF-β Receptor Kinase Inhibitor
SB-431542 exerts its inhibitory effects by acting as an ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[7] By binding to the kinase domain of these receptors, SB-431542 prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[8][9] This blockade of Smad phosphorylation inhibits their subsequent complex formation with Smad4 and translocation to the nucleus, thereby preventing the transcription of TGF-β target genes.[9][10]
SB-435495: A Potent Lp-PLA2 Inhibitor
SB-435495 functions as a potent, selective, and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][3][6] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory products. By inhibiting Lp-PLA2, SB-435495 reduces the production of these inflammatory mediators, which are implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[11][12] There is no substantial evidence to suggest that SB-435495 directly inhibits the TGF-β signaling pathway.
Quantitative Data Comparison
The following tables summarize the key quantitative data for SB-431542 and SB-435495 against their respective primary targets.
Table 1: SB-431542 Inhibitory Activity
| Target | IC50 |
| ALK5 (TGF-βRI) | 94 nM[1][7] |
| ALK4 | 140 nM[7] |
| ALK7 | Potent inhibitor[7] |
Table 2: SB-435495 Inhibitory Activity
| Target | IC50 |
| Lp-PLA2 | 0.06 nM[3][6] |
Signaling Pathway Diagrams
To visually represent the distinct pathways targeted by these inhibitors, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and Inhibition by SB-431542.
Caption: Lp-PLA2 Signaling Pathway and Inhibition by SB-435495.
Experimental Protocols
Below are representative experimental protocols for assessing the activity of SB-431542 and SB-435495.
Protocol 1: Western Blot for Phospho-Smad2 (Assessing SB-431542 Activity)
This protocol is designed to measure the inhibitory effect of SB-431542 on TGF-β-induced Smad2 phosphorylation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT or A549) and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of SB-431542 (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.[13]
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[8]
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2 or a housekeeping protein like GAPDH.[13]
Caption: Western Blot Workflow for p-Smad2 Detection.
Protocol 2: Lp-PLA2 Activity Assay (Assessing SB-435495 Activity)
This protocol provides a general framework for measuring the inhibitory effect of SB-435495 on Lp-PLA2 activity using a commercially available assay kit.
1. Sample Preparation:
-
Prepare plasma, serum, or cell lysate samples according to the assay kit instructions.
-
Prepare a standard curve using the provided Lp-PLA2 standard.
2. Assay Procedure:
-
Add samples, standards, and controls to the wells of a microplate.
-
Add SB-435495 at various concentrations or a vehicle control to the appropriate wells.
-
Add the Lp-PLA2 substrate provided in the kit to all wells.
-
Incubate the plate according to the manufacturer's instructions, typically at 37°C for a specified time.
3. Measurement:
-
Measure the absorbance or fluorescence of the wells using a microplate reader at the wavelength specified in the kit protocol.
-
The signal generated is proportional to the Lp-PLA2 activity.
4. Data Analysis:
-
Calculate the Lp-PLA2 activity in the samples based on the standard curve.
-
Determine the IC50 of SB-435495 by plotting the percentage of inhibition against the log concentration of the inhibitor.
Conclusion
SB-431542 and SB-435495 are both highly potent small molecule inhibitors, but they target distinct and unrelated signaling pathways. SB-431542 is a specific inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7, making it a cornerstone tool for research into TGF-β signaling in a multitude of biological contexts. In contrast, SB-435495 is a powerful inhibitor of the enzyme Lp-PLA2, with significant therapeutic potential in cardiovascular and inflammatory diseases. A clear understanding of their disparate mechanisms of action is paramount for researchers to select the appropriate tool for their scientific inquiries and to accurately interpret their experimental findings. This guide serves as a comprehensive resource to facilitate this understanding and to promote the effective use of these valuable chemical probes.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SB431542 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.yizimg.com [file.yizimg.com]
- 14. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validating SB-435495: A Comparative Guide to its Inhibition of Lp-PLA2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-435495's performance in inhibiting Lipoprotein-associated phospholipase A2 (Lp-PLA2) activity, supported by experimental data. We will delve into its potency, selectivity, and comparative efficacy against other known inhibitors, offering a clear perspective for research and development applications.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an inflammatory enzyme primarily associated with low-density lipoproteins (LDL) in circulation.[1][2] The enzyme plays a crucial role in the progression of atherosclerosis by hydrolyzing oxidized phospholipids within LDL particles.[3][4] This process generates pro-inflammatory products, such as lysophosphatidylcholine and oxidized free fatty acids, which contribute to the formation and instability of atherosclerotic plaques.[3][5] Given its role in vascular inflammation, inhibiting Lp-PLA2 has emerged as a promising therapeutic strategy for reducing the risk of cardiovascular events like coronary heart disease and stroke.[4][6]
SB-435495 is a potent, selective, and orally active inhibitor of the Lp-PLA2 enzyme.[7][8] Its validation is critical for its use as a tool in cardiovascular research and as a potential therapeutic agent.
Comparative Analysis of Lp-PLA2 Inhibitors
SB-435495 belongs to a class of pyrimidone-based inhibitors. It demonstrates high potency with a sub-nanomolar IC50 value. For a comprehensive evaluation, it is essential to compare its performance with other well-documented Lp-PLA2 inhibitors like Darapladib, which has undergone extensive clinical trials.
| Inhibitor | IC50 | Key Characteristics | Development Status |
| SB-435495 | 0.06 nM | Potent, selective, reversible, non-covalent, and orally active.[7][8] | Pre-clinical/Research |
| Darapladib | Not specified in results, but is a potent and selective inhibitor.[9][10] | The most clinically advanced Lp-PLA2 inhibitor; has been evaluated in large-scale Phase III trials (STABILITY and SOLID-TIMI 52).[6][9] | Phase III trials completed; did not demonstrate a significant reduction in cardiovascular events in broad populations.[9] |
| SB-480848 | Sub-nanomolar potency.[10] | A derivative of SB-435495 with an enhanced in vitro and in vivo profile.[10] | Selected for progression to human trials.[10] |
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The diagram below illustrates the central role of Lp-PLA2 in the inflammatory cascade within the arterial wall and the mechanism of action for its inhibitors.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to promote inflammation; SB-435495 inhibits this step.
Experimental Validation of SB-435495
The inhibitory activity of SB-435495 against Lp-PLA2 has been validated through various in vitro and in vivo experiments.
In Vitro Efficacy
In vitro studies are crucial for determining the direct inhibitory potential of a compound on its target enzyme.
Experimental Data Summary:
| System | Treatment | Duration | Result | Reference |
| Recombinant Lp-PLA2 | SB-435495 | N/A | IC50 of 0.06 nM | [7][8] |
| oxLDL-exposed HUVECs | SB-435495 (5 µM) | 24 hours | Significantly inhibited the expression of Lp-PLA2 protein. | [7] |
| oxLDL-exposed HUVECs | SB-435495 (5 µM) | 24-72 hours | Significantly increased cell viability and nitric oxide (NO) expression. | [7] |
In Vivo Efficacy
In vivo studies confirm the compound's activity and pharmacological properties within a living organism.
Experimental Data Summary:
| Animal Model | Administration | Dosage | Result | Reference |
| WHHL Rabbit | Oral (p.o.), single dose | 10 mg/kg | Inhibited plasma Lp-PLA2 activity. | [7] |
| Diabetic Brown Norway Rats | Intraperitoneal (i.p.), daily | 10 mg/kg | Effectively suppressed blood-retinal barrier breakdown. | [11] |
| EAU Mouse Model | N/A | N/A | Treatment did not reduce disease severity, suggesting Lp-PLA2 activity is not central to this specific autoimmune model. | [12] |
Experimental Protocols
Lp-PLA2 Activity Assay (General Protocol)
Validating the inhibition of Lp-PLA2 by SB-435495 requires a robust and reproducible assay. Most commonly, a quantitative enzymatic assay is used.[3][13]
Objective: To measure the rate of substrate hydrolysis by Lp-PLA2 in the presence and absence of an inhibitor.
Materials:
-
Human plasma (serum or EDTA plasma is acceptable).[5]
-
Recombinant human Lp-PLA2 enzyme.
-
SB-435495 and other comparator inhibitors.
-
Substrate (e.g., a chromogenic or fluorogenic analog of platelet-activating factor).
-
Assay buffer.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Preparation: Prepare serial dilutions of SB-435495 and control inhibitors in the assay buffer.
-
Enzyme Incubation: In a microplate, add the Lp-PLA2 enzyme (either recombinant or from a plasma sample) to wells containing the different concentrations of the inhibitor or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the product formation over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SB-435495 compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for validating a novel Lp-PLA2 inhibitor.
Caption: Workflow for validating an Lp-PLA2 inhibitor from enzyme assay to animal models.
Conclusion
The available data robustly validates SB-435495 as a highly potent and selective inhibitor of Lp-PLA2 activity. With an IC50 of 0.06 nM, it surpasses many other compounds in its class in terms of direct enzymatic inhibition.[7][8] Both in vitro and in vivo studies confirm its ability to engage its target and modulate downstream biological pathways, such as reducing inflammation and protecting against vascular barrier dysfunction in relevant disease models.[7][11] While clinical application of Lp-PLA2 inhibitors has faced challenges, SB-435495 remains an invaluable tool for researchers investigating the role of Lp-PLA2 in cardiovascular and other inflammatory diseases. Its well-characterized profile makes it a reliable standard for comparative studies and a strong starting point for the development of next-generation therapeutics.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Lp-PLA2 Activity by Quest Diagnostics [rupahealth.com]
- 3. labcorp.com [labcorp.com]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. clevelandheartlab.com [clevelandheartlab.com]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lp-PLA2, Lipoprotein-Associated Phospholipase A2, Activity (PLAC) | ARUP Laboratories Test Directory [ltd.aruplab.com]
Correcting the Record: SB-435495 and the Specific Inhibition of Smad2/3 Phosphorylation
A critical point of clarification for researchers is the function of SB-435495. Contrary to some initial postulations, SB-435495 is a potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) and does not directly inhibit the phosphorylation of Smad2/3 in the TGF-β signaling pathway. For researchers focused on modulating the TGF-β cascade, it is imperative to select inhibitors that specifically target the upstream kinases responsible for Smad2/3 activation, primarily the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).
This guide provides a comparative analysis of well-characterized and widely used inhibitors of ALK5, offering a data-driven overview of their efficacy in blocking Smad2/3 phosphorylation.
TGF-β Signaling Pathway and Smad2/3 Phosphorylation
The transforming growth factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, including growth, differentiation, and apoptosis. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3, at their C-terminal serine residues. This phosphorylation event is a critical juncture in the signaling cascade, enabling the hetero-oligomerization of phosphorylated Smad2/3 with Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes.
Comparative Analysis of ALK5 Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors targeting ALK5 and its closely related kinases, ALK4 and ALK7. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target(s) | IC50 (ALK5) | IC50 (ALK4) | IC50 (ALK7) | Key Cellular Effects |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM | 140 nM | 2 µM | Inhibits TGF-β and activin-induced Smad2 phosphorylation.[1][2][3][4][5] |
| SB-505124 | ALK4, ALK5, ALK7 | 47 nM | 129 nM | - | Inhibits TGF-β induced Smad2 phosphorylation with an in-cell IC50 of ~0.25 µM.[2][6] |
| IN-1130 | ALK5 | 5.3 nM (Smad3 phosphorylation assay) | - | - | Potently inhibits TGF-β-stimulated Smad2 phosphorylation and nuclear translocation.[1] |
| Galunisertib (LY2157299) | ALK5 (TβRI) | 56 nM | - | - | Potent inhibitor of TGF-β receptor I.[7][8][9] |
| GW788388 | ALK5 | 18 nM | - | - | Potent and selective inhibitor of ALK5.[7][8] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (TGF-β induced transcription) | 45 nM | 7.5 nM | More potent than SB-431542 in inhibiting Smad2 phosphorylation.[10] |
| SD-208 | ALK5 | 48 nM | - | - | Over 100-fold selectivity for ALK5 over TGF-βRII.[7][11] |
| RepSox | ALK5 | 23 nM (binding) 4 nM (autophosphorylation) | - | - | Selective inhibitor of TGF-β type I receptor ALK5.[6][7] |
Experimental Protocols
Workflow for Assessing Smad2/3 Phosphorylation via Western Blot
Detailed Protocol: Western Blot for Phospho-Smad2/3
This protocol provides a detailed methodology for assessing the inhibitory effect of compounds on TGF-β-induced Smad2/3 phosphorylation in cell culture.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, HepG2, HaCaT) in appropriate culture dishes and grow to 80-90% confluency.[12]
-
Serum starve the cells for 18-22 hours in a serum-free medium.[12]
-
Pre-treat the cells with various concentrations of the ALK5 inhibitor (e.g., SB-431542) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[12][13] Include an untreated control and a TGF-β1 only control.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[12] It is crucial to include serine/threonine phosphatase inhibitors such as sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation status of Smad2/3.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To ensure maximal recovery of nuclear-localized phospho-Smad2/3, sonicate the lysate briefly (e.g., three 15-second pulses).[12]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425) overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, perform densitometry on the bands using imaging software. Normalize the phospho-Smad2/3 signal to a loading control.
-
To confirm equal protein loading and to assess the total amount of Smad2/3, the membrane can be stripped and re-probed with antibodies against total Smad2/3 and a housekeeping protein like GAPDH.[14]
This comprehensive guide should assist researchers in selecting the appropriate inhibitor for their studies on the TGF-β signaling pathway and provide a robust methodology for confirming its effects on Smad2/3 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. agscientific.com [agscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 13. bio-techne.com [bio-techne.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to ALK5 Inhibitors in Fibrosis Research: Featuring SB-435495 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of activin receptor-like kinase 5 (ALK5) inhibitors commonly utilized in preclinical fibrosis models. Transforming growth factor-beta (TGF-β) signaling, primarily mediated through the ALK5 receptor, is a central pathway in the pathogenesis of fibrosis across various organs. Inhibition of ALK5 is therefore a promising therapeutic strategy. Here, we present a comparative analysis of the in vitro potency of several key ALK5 inhibitors.
While the focus of this guide is on ALK5 inhibitors, we also address SB-435495, a compound initially queried in the context of ALK5 inhibition. Our findings indicate that SB-435495 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) and is not reported to be an ALK5 inhibitor. This distinction is critical for researchers selecting tool compounds for their studies.
ALK5 Inhibition: A Head-to-Head Potency Comparison
The following table summarizes the in vitro potency of several widely used ALK5 inhibitors, based on their half-maximal inhibitory concentration (IC50) values against the ALK5 kinase. Lower IC50 values are indicative of higher potency.
| Compound | ALK5 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| SB-525334 | 14.3 | ALK4 (58.5) |
| EW-7197 (Vactosertib) | 12.9 | ALK2 (17.3), ALK4 (17.3) |
| SB-505124 | 47 | ALK4 (129) |
| Galunisertib (LY2157299) | 56 - 172 | ALK4 (77.7) |
| SB-431542 | 94 | ALK4 (140), ALK7 |
| GW6604 | 140 | - |
| SKI2162 | 94 | - |
Understanding the TGF-β/ALK5 Signaling Pathway in Fibrosis
TGF-β signaling plays a crucial role in tissue repair and extracellular matrix (ECM) homeostasis. However, its chronic activation leads to pathological fibrosis. The canonical signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and regulates the transcription of pro-fibrotic genes, leading to the differentiation of fibroblasts into myofibroblasts and excessive ECM deposition.
SB-435495: A Potent Lp-PLA2 Inhibitor
Contrary to the initial query, extensive literature review reveals that SB-435495 is a highly potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), with a reported IC50 of 0.06 nM[1][2]. Lp-PLA2 is an enzyme involved in the hydrolysis of oxidized phospholipids and has been implicated in inflammatory processes, particularly in the context of atherosclerosis. There is no substantial evidence in the reviewed literature to suggest that SB-435495 directly inhibits ALK5 or has been utilized as a tool compound for studying fibrosis through the TGF-β pathway. Researchers should therefore exercise caution and select inhibitors with confirmed activity against their target of interest.
Experimental Protocols for Fibrosis Models
The following are detailed methodologies for key in vitro and in vivo models used to evaluate the efficacy of anti-fibrotic compounds.
In Vitro Model: TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation
This assay assesses the ability of a compound to inhibit the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis.
Protocol:
-
Cell Culture: Culture primary human lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed fibroblasts in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., SB-431542 as a positive control) for 1 hour.
-
Induction: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Analysis:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and visualize using a fluorescent secondary antibody.
-
Western Blot: Lyse the cells and perform western blotting to quantify the expression of α-SMA and fibronectin.
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the mRNA levels of pro-fibrotic genes such as ACTA2 (α-SMA), COL1A1 (collagen I), and FN1 (fibronectin).
-
In Vivo Model 1: Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
The UUO model is a well-established method for rapidly inducing renal fibrosis.
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
The ureter can be cut between the two ligatures.
-
For sham-operated controls, expose the ureter but do not ligate it.
-
-
Treatment: Administer the ALK5 inhibitor or vehicle daily via oral gavage, starting on the day of surgery.
-
Termination: Euthanize the mice at 7 or 14 days post-surgery.
-
Analysis:
-
Histology: Harvest the obstructed kidneys, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius Red to assess collagen deposition.
-
Immunohistochemistry: Stain kidney sections for α-SMA and fibronectin.
-
Biochemical Analysis: Measure blood urea nitrogen (BUN) and serum creatinine levels to assess renal function.
-
qRT-PCR and Western Blot: Homogenize kidney tissue to analyze the expression of fibrotic markers.
-
In Vivo Model 2: Bleomycin-Induced Pulmonary Fibrosis
This is a widely used model for studying idiopathic pulmonary fibrosis (IPF).
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice.
-
Induction: Administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Begin daily administration of the ALK5 inhibitor or vehicle via the desired route (e.g., oral gavage) on a prophylactic (day 0) or therapeutic (e.g., day 7) schedule.
-
Termination: Euthanize the mice at 14 or 21 days post-bleomycin instillation.
-
Analysis:
-
Histology: Perfuse the lungs, inflate with formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize fibrosis.
-
Hydroxyproline Assay: Quantify the total lung collagen content by measuring hydroxyproline levels in lung homogenates.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
In Vivo Model 3: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model mimics chronic liver injury leading to fibrosis.
Protocol:
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old).
-
Induction: Administer CCl4 (e.g., 1 mL/kg, 1:1 in olive oil) via intraperitoneal injection twice weekly for 4-8 weeks.
-
Treatment: Administer the ALK5 inhibitor or vehicle daily. Treatment can be initiated concurrently with CCl4 or after a period of induction to model a therapeutic intervention.
-
Termination: Euthanize the rats at the end of the study period.
-
Analysis:
-
Histology: Harvest the liver, fix, and embed in paraffin. Stain sections with Sirius Red to assess collagen deposition and grade the extent of fibrosis.
-
Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
qRT-PCR and Western Blot: Analyze liver homogenates for the expression of fibrotic markers like α-SMA and collagen I.
-
Conclusion
The selection of an appropriate tool compound is paramount for robust and reproducible fibrosis research. This guide provides a clear comparison of the in vitro potencies of several established ALK5 inhibitors, which are critical tools for interrogating the TGF-β pathway in fibrotic diseases. It is also essential to correctly identify the primary target of a given compound; our findings clarify that SB-435495 is a potent Lp-PLA2 inhibitor and should not be confused with an ALK5 inhibitor. The detailed experimental protocols provided herein offer a foundation for the preclinical evaluation of novel anti-fibrotic therapies.
References
Navigating the Specificity of Lp-PLA2 Inhibition: A Comparative Guide to SB-435495 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the precise targeting of signaling pathways is paramount. This guide provides an objective comparison of the cross-reactivity and performance of SB-435495 hydrochloride, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), with its key alternatives, Darapladib and Rilapladib. The information is compiled from preclinical studies to support informed decisions in research and development.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with several diseases, including atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators. Small molecule inhibitors of Lp-PLA2, such as SB-435495, have been developed to study and potentially mitigate these effects. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Analysis of Inhibitor Potency
This compound and its analogs, Darapladib (formerly SB-480848) and Rilapladib (formerly SB-659032), are potent inhibitors of Lp-PLA2. While comprehensive, direct head-to-head cross-reactivity data across a broad panel of signaling targets is limited in the public domain, their high affinity for Lp-PLA2 is well-documented.
| Inhibitor | Target | IC50 (in vitro) | Notes |
| This compound | Recombinant Lp-PLA2 | Sub-nanomolar | Selected for progression to human trials based on potency and developability. |
| Darapladib (SB-480848) | Recombinant human Lp-PLA2 | ~0.25 nM[1] | An enhanced in vitro and in vivo profile compared to SB-435495. |
| Rilapladib (SB-659032) | Human Lp-PLA2 | ~0.23 nM | A potent and selective inhibitor evaluated in atherosclerosis and Alzheimer's disease. |
Table 1: Potency of Lp-PLA2 Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of SB-435495, Darapladib, and Rilapladib against their primary target, Lp-PLA2.
Cross-Reactivity and Off-Target Effects
It is important to note that the absence of comprehensive public data does not imply a lack of selectivity, but rather highlights an area where further investigation may be required for a complete understanding of the pharmacological profile of SB-435495.
Signaling Pathways and Experimental Workflows
The primary signaling pathway targeted by these inhibitors involves the generation of pro-inflammatory mediators by Lp-PLA2.
Caption: Lp-PLA2 Signaling Pathway and Point of Inhibition.
A typical workflow for assessing the efficacy of these inhibitors involves both in vitro enzymatic assays and in vivo disease models.
Caption: General Experimental Workflow for Evaluating Lp-PLA2 Inhibitors.
Detailed Experimental Protocols
In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol outlines a common method to determine the inhibitory activity of compounds against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA
-
Substrate: 2-thio Platelet-Activating Factor (2-thio-PAF)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
To each well of a 96-well plate, add:
-
10 µL of Assay Buffer
-
10 µL of 2 mM DTNB
-
10 µL of test compound dilution or vehicle (for control)
-
10 µL of diluted Lp-PLA2 enzyme solution
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 150 µL of the 2-thio-PAF substrate solution to each well.
-
Immediately begin measuring the absorbance at 414 nm every minute for 15-30 minutes in a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Rodent Model of Diabetes
This protocol provides a general framework for evaluating the in vivo effects of SB-435495 on a disease-relevant endpoint.
Animal Model:
-
Streptozotocin-induced diabetic rats are commonly used to model diabetic complications.
Procedure:
-
Induce diabetes in rats via a single intraperitoneal (i.p.) injection of streptozotocin.
-
Confirm hyperglycemia in the diabetic rats.
-
Randomly assign diabetic animals to treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (e.g., 10 mg/kg, i.p., daily)
-
-
Administer the treatments for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, assess the desired endpoint. For example, to measure blood-retinal barrier breakdown, Evans blue dye can be injected intravenously, and its extravasation into the retina can be quantified.
-
Collect blood samples to measure plasma Lp-PLA2 activity to confirm target engagement.
-
Tissues can be collected for histological analysis.
Conclusion
This compound, Darapladib, and Rilapladib are highly potent inhibitors of Lp-PLA2. While their selectivity is a key feature, a comprehensive public dataset on their cross-reactivity across a wide range of signaling targets is limited for SB-435495. For rigorous in-depth studies, it is advisable to perform independent selectivity profiling against a panel of relevant kinases and other enzymes to fully characterize the pharmacological profile of these inhibitors in the context of the specific biological system under investigation. The provided experimental protocols offer a starting point for researchers to evaluate the potency and in vivo efficacy of these compounds.
References
A Head-to-Head Comparison of SB-435495 and SB-480848: Potent Lp-PLA2 Inhibitors for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two closely related pyrimidone-based inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), SB-435495 and SB-480848 (Darapladib). Both compounds, developed by GlaxoSmithKline, have been instrumental in elucidating the role of Lp-PLA2 in inflammatory diseases, particularly atherosclerosis. SB-480848 was developed as a clinical candidate with an enhanced in-vitro and in-vivo profile compared to its predecessor, SB-435495.[1] This guide will delve into their mechanism of action, comparative efficacy, and the experimental protocols utilized in their evaluation.
Mechanism of Action and Signaling Pathway
Both SB-435495 and SB-480848 are potent, selective, reversible, and non-covalent inhibitors of the Lp-PLA2 enzyme.[2][3] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques. By inhibiting Lp-PLA2, SB-435495 and SB-480848 block the production of these inflammatory mediators, thereby reducing vascular inflammation and potentially stabilizing atherosclerotic plaques.
Quantitative Data Summary
The following tables summarize the available quantitative data for SB-435495 and SB-480848, highlighting the enhanced profile of the latter.
Table 1: In-Vitro Potency and Selectivity
| Parameter | SB-435495 | SB-480848 (Darapladib) | Reference |
| Lp-PLA2 IC50 | 0.06 nM | 0.25 nM | [2][3] |
| CYP450 3A4 IC50 | 10 µM | Not explicitly stated, but developed for improved profile | [1][2] |
| Black Membrane Permeability | 0.017 cm/h | Not explicitly stated | [4] |
Note: While the reported IC50 for SB-435495 is lower, SB-480848 was selected for clinical development due to an overall enhanced profile, which likely includes other factors such as pharmacokinetic properties and in-vivo efficacy.
Table 2: In-Vivo Efficacy
| Animal Model | Species | Treatment | Key Findings | Reference |
| SB-435495 | WHHL Rabbit | 10 mg/kg, p.o. (single dose) | Inhibition of plasma Lp-PLA2 | [2] |
| Diabetic Brown Norway Rats | 10 mg/kg, i.p. (daily for 28 days) | Suppression of blood-retinal barrier breakdown | [2] | |
| SB-480848 | LDLR-deficient Mice | 50 mg/kg, p.o. (daily for 6 weeks) | Significant inhibition of serum Lp-PLA2 activity, decreased serum hs-CRP and IL-6 levels | [3] |
| Diabetic and Hypercholesterolemic Pigs | Not specified | Reduced development of advanced coronary atherosclerosis | ||
| Humans (Phase III Clinical Trials) | Not specified | Failed to meet primary endpoints for preventing ischemic events in patients with ACS and stable CHD | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Lp-PLA2 Inhibition Assay (In-Vitro)
This colorimetric assay is a common method to determine the inhibitory activity of compounds against Lp-PLA2.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human Lp-PLA2, the test compound (SB-435495 or SB-480848) at various concentrations, and a suitable chromogenic substrate (e.g., 2-thio platelet-activating factor [2-thio-PAF]).
-
Incubation: In a microplate, incubate the Lp-PLA2 enzyme with the test compound for a specified period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Data Acquisition: Monitor the change in absorbance over time using a microplate reader at a wavelength appropriate for the chromogenic product (e.g., 414 nm for the product of 2-thio-PAF reaction with DTNB).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable model.
Cytochrome P450 (CYP) 3A4 Inhibition Assay (In-Vitro)
This assay is critical for assessing the potential for drug-drug interactions.
Protocol:
-
System Preparation: Utilize human liver microsomes as a source of CYP enzymes.
-
Incubation: Incubate the microsomes with a specific CYP3A4 probe substrate (e.g., midazolam or testosterone) and varying concentrations of the test compound (SB-435495).
-
Reaction Termination: Stop the reaction after a defined incubation period by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of metabolite formation against the concentration of the test compound.
Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model (In-Vivo)
The WHHL rabbit is a well-established model of familial hypercholesterolemia and is used to evaluate the in-vivo efficacy of anti-atherosclerotic compounds.
Protocol:
-
Animal Model: Use homozygous WHHL rabbits, which have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and spontaneous development of atherosclerotic lesions.
-
Compound Administration: Administer the test compound (e.g., SB-435495 at 10 mg/kg) orally.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Biomarker Analysis: Analyze plasma samples for Lp-PLA2 activity to determine the extent and duration of enzyme inhibition.
-
Atherosclerotic Plaque Analysis (in chronic studies): At the end of the study, euthanize the animals and collect aortas for histological analysis to quantify the atherosclerotic lesion area.
Streptozotocin-Induced Diabetic Rat Model (In-Vivo)
This model is used to study the effects of compounds on diabetes-related complications, such as blood-retinal barrier breakdown.
Protocol:
-
Induction of Diabetes: Induce diabetes in rats (e.g., Brown Norway) by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells.
-
Confirmation of Diabetes: Confirm hyperglycemia by measuring blood glucose levels.
-
Compound Administration: Administer the test compound (e.g., SB-435495 at 10 mg/kg, i.p. daily) for the duration of the study.
-
Assessment of Vascular Permeability: Evaluate the integrity of the blood-retinal barrier using techniques such as Evans blue dye or fluorescent dextran leakage.
-
Histological Analysis: Perform histological examination of the retina to assess for pathological changes.
Conclusion
SB-435495 and SB-480848 are both highly potent inhibitors of Lp-PLA2. While SB-435495 demonstrated sub-nanomolar potency, SB-480848 (Darapladib) was advanced to clinical trials due to an overall enhanced pharmacological profile. The comprehensive in-vitro and in-vivo data, along with detailed experimental protocols, provide a valuable resource for researchers in the field of cardiovascular drug discovery. Although SB-480848 ultimately did not meet its primary endpoints in large-scale clinical trials for atherosclerosis, the study of these compounds has significantly contributed to our understanding of the role of Lp-PLA2 in inflammation and cardiovascular disease, and they remain important tools for ongoing research.
References
- 1. The identification of clinical candidate SB-480848: a potent inhibitor of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSpace [diposit.ub.edu]
- 6. Darapladib - Wikipedia [en.wikipedia.org]
Navigating TGF-β Signaling Research: A Comparative Guide to Negative Controls for SB-431542 Experiments
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals on the Appropriate Use of Negative Controls in Experiments Utilizing the TGF-β Inhibitor, SB-431542.
A frequent point of confusion for researchers is the distinction between SB-435495 and SB-431542. It is critical to note that SB-435495 is primarily recognized as a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). In contrast, SB-431542 is the well-characterized and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, specifically targeting Activin Receptor-Like Kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2] This guide will focus on the correct negative controls for experiments involving SB-431542 , the TGF-β signaling inhibitor.
The TGF-β signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. SB-431542 is a small molecule inhibitor that specifically targets the ATP-binding domain of the ALK4, ALK5, and ALK7 receptors, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3, and blocking the canonical TGF-β signaling cascade.[1][3] To ensure the validity of experimental findings using SB-431542, the inclusion of appropriate negative controls is paramount.
Comparison of SB-431542 and Negative Controls
The most crucial negative control in any experiment involving a chemical inhibitor is the vehicle control, which for SB-431542 is typically dimethyl sulfoxide (DMSO). This control accounts for any effects the solvent may have on the experimental system. An ideal, though not always available, negative control is a structurally similar but biologically inactive analog of the inhibitor. While a specific, commercially available inactive analog of SB-431542 is not widely documented, a recent study has characterized a negative control compound, TP-008n, for a different highly selective ALK4/5 inhibitor, TP-008.[4][5] In the absence of a validated inactive analog for SB-431542, meticulous use of a vehicle control is indispensable.
| Feature | SB-431542 | Vehicle Control (DMSO) | Inactive Analog (Ideal, if available) |
| Primary Target | ALK4, ALK5, ALK7[1][2] | None | None |
| Mechanism of Action | Competitive ATP inhibitor of the receptor kinase domain.[3] | Solvent for SB-431542 | Structurally similar to SB-431542 but does not bind to or inhibit the target. |
| Expected Effect on TGF-β Signaling | Inhibition of SMAD2/3 phosphorylation and downstream gene expression.[1] | No specific effect on the pathway, but may have non-specific cellular effects. | No effect on TGF-β signaling. |
| Typical Working Concentration | 1-10 µM in cell culture. | Same final concentration as used for SB-431542 (typically ≤ 0.1%). | Same concentration as SB-431542. |
| Purpose in Experiment | To test the effect of inhibiting TGF-β signaling. | To control for the effects of the solvent on the experimental system. | To control for off-target effects of the chemical scaffold of SB-431542. |
Experimental Protocols
To rigorously validate the inhibitory effect of SB-431542 and the inertness of the negative control, the following experimental protocols are recommended.
Western Blot for Phosphorylated SMAD2/3 (p-SMAD2/3)
This assay directly measures the phosphorylation of SMAD2 and SMAD3, the immediate downstream targets of the ALK5 kinase activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT, A549) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with SB-431542 (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an untreated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p-SMAD2/3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence and image the blot.
-
-
Data Analysis:
-
Quantify band intensities. Normalize p-SMAD2/3 levels to total SMAD2/3 or a housekeeping protein (e.g., GAPDH, β-actin).
-
TGF-β Reporter Gene Assay
This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the entire pathway.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a SMAD-responsive luciferase reporter plasmid (e.g., CAGA-Luc) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
After 24 hours, treat cells with SB-431542 or DMSO, followed by stimulation with TGF-β1 as described in the Western blot protocol.
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between different treatment groups.
-
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow.
Caption: TGF-β Signaling Pathway and Inhibition by SB-431542.
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-431542 - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling SB-435495 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of SB-435495 hydrochloride, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Given its biological activity, all handling procedures should be conducted with the appropriate precautions to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid form. The following table outlines the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Use
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
-
Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Inventory Logging : Document the receipt, quantity, and storage location in the laboratory's chemical inventory system.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Preparation :
-
Bring the compound to room temperature before opening.
-
Perform all manipulations of the solid compound within a chemical fume hood or powder containment hood.
-
When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.
-
-
Experimentation :
-
Clearly label all solutions containing this compound.
-
When conducting experiments, ensure that all procedures are performed in a manner that minimizes the generation of aerosols or splashes.
-
Use dedicated equipment when possible, and thoroughly decontaminate any shared equipment after use.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
